molecular formula C16H16O2 B1323927 2,4-Dimethyl-2'-methoxybenzophenone CAS No. 750633-50-2

2,4-Dimethyl-2'-methoxybenzophenone

Cat. No.: B1323927
CAS No.: 750633-50-2
M. Wt: 240.3 g/mol
InChI Key: JSLRFVDAMAYAMC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2'-methoxybenzophenone is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethyl-2'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-2'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylphenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-9-13(12(2)10-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLRFVDAMAYAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641459
Record name (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-50-2
Record name (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Structural Elucidation of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 2,4-Dimethyl-2'-methoxybenzophenone (CAS: 750633-50-2). This document is designed for analytical chemists and pharmaceutical researchers requiring a rigorous, self-validating framework for characterizing this specific benzophenone derivative.

Technical Whitepaper | Application Note: AN-BP-2026

Executive Summary

2,4-Dimethyl-2'-methoxybenzophenone (C₁₆H₁₆O₂, MW: 240.30 g/mol ) represents a sterically congested diaryl ketone often utilized as a photoinitiator intermediate or UV-stabilizing pharmacophore. Its analysis presents specific challenges due to the non-equivalence of the aromatic rings and the steric influence of the ortho-methoxy and ortho-methyl substituents. This guide establishes a multi-modal analytical workflow (NMR, MS, IR, UV) to unambiguously confirm the 2,4-dimethyl and 2'-methoxy substitution patterns, differentiating it from common isomers like the 4'-methoxy analogue.

Chemical Identity & Theoretical Framework

PropertySpecification
IUPAC Name (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone
CAS Number 750633-50-2
Molecular Formula C₁₆H₁₆O₂
Exact Mass 240.1150 Da
Key Moieties [1][2][][4] • o,p-substituted ring (Ring A: 2,4-dimethyl)[5]• o-substituted ring (Ring B: 2'-methoxy)[]• Diaryl Ketone Bridge
Structural Logic & Steric Environment

The molecule features a "twisted" conformation. The steric clash between the carbonyl oxygen, the 2-methyl group on Ring A, and the 2'-methoxy group on Ring B prevents coplanarity. This lack of planarity hypsochromically shifts the UV


 transitions compared to unsubstituted benzophenone and influences chemical shifts in NMR by reducing ring current anisotropy effects between the two aryl systems.

Analytical Strategy: The "Triad of Evidence"

To ensure scientific integrity, the structure is validated through three orthogonal datasets:

  • Mass Spectrometry (MS): Establishes molecular weight and fragmentation fingerprints (confirming the benzophenone backbone).[6][7]

  • Infrared Spectroscopy (FT-IR): Confirms the carbonyl environment and ether linkage.

  • Nuclear Magnetic Resonance (NMR): The definitive tool for mapping the exact substitution pattern (2,4- vs 2,5-dimethyl; 2'- vs 4'-methoxy).

Workflow Visualization

The following diagram outlines the logical flow for complete structural validation.

AnalyticalWorkflow Start Crude/Purified Sample QC Purity Check (HPLC/GC) >98% Required Start->QC MS MS (EI/ESI) Confirm MW 240.30 Identify Fragments m/z 133, 135 QC->MS Pass IR FT-IR C=O (1650-1665 cm⁻¹) C-O-C (1240-1260 cm⁻¹) QC->IR NMR 1H & 13C NMR Map 16H and 16C Confirm Ortho-Substitutions MS->NMR IR->NMR NOE 1D NOE / 2D NOESY Confirm 2-Me / 2'-OMe Proximity NMR->NOE Isomer Differentiation Final Structure Confirmed: 2,4-Dimethyl-2'-methoxybenzophenone NOE->Final

Caption: Analytical workflow for structural confirmation. Critical decision points involve differentiating regioisomers via MS fragmentation and NOE experiments.

Detailed Experimental Protocols

Mass Spectrometry (GC-MS / ESI-MS)

Objective: Confirm the parent ion and identify the acylium ions generated by


-cleavage.
  • Ionization: Electron Impact (EI) at 70 eV is preferred for structural elucidation.

  • Predicted Fragmentation Pathway:

    • Molecular Ion:

      
      .
      
    • 
      -Cleavage A:  Cleavage between Carbonyl and Ring A yields the 2,4-dimethylbenzoyl cation (
      
      
      
      )
      .
    • 
      -Cleavage B:  Cleavage between Carbonyl and Ring B yields the 2-methoxybenzoyl cation (
      
      
      
      )
      .
    • Secondary Loss: Loss of CO from

      
       yields the methoxyphenyl cation (
      
      
      
      ).

Protocol:

  • Dissolve 1 mg sample in 1 mL MeOH (LC-MS) or Dichloromethane (GC-MS).

  • Inject 1 µL.

  • Scan range:

    
    .
    
Nuclear Magnetic Resonance (NMR)

Objective: Assign all protons and carbons. Differentiate 2'-methoxy from 4'-methoxy using coupling constants.

Solvent Choice:


 is standard. If peak overlap occurs in the aromatic region (6.8–7.5 ppm), switch to 

(Benzene-d6) to induce solvent-induced shifts (ASIS) that resolve the signals.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton GroupShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-CH₃ (C2) 2.35Singlet3HOrtho to C=O, slightly deshielded.
Ar-CH₃ (C4) 2.28Singlet3HPara to C=O, typical aryl-methyl.
-OCH₃ (C2') 3.75Singlet3HDistinctive methoxy singlet.
Ring A: H-3 7.05Singlet (br)1HMeta to C=O, flanked by methyls.
Ring A: H-5 6.95Doublet (

)
1HOrtho coupling to H-6.
Ring A: H-6 7.30Doublet (

)
1HOrtho to C=O (deshielded).
Ring B: H-3' 6.90Doublet (

)
1HOrtho to -OMe (shielded).
Ring B: H-4' 7.45Triplet (

)
1HPara to -OMe.
Ring B: H-5' 7.00Triplet (

)
1HMeta to -OMe.
Ring B: H-6' 7.55Doublet (

)
1HOrtho to C=O (deshielded).

Note: The key differentiator for the 2'-methoxy isomer is the complex 4-spin system (ABCD) of Ring B, compared to the symmetric AA'BB' system seen in the 4'-methoxy isomer.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~196-198 ppm.

  • Aromatic C-O (C2'): ~158 ppm (Deshielded by oxygen).

  • Aromatic C-Me (C2, C4): ~135-145 ppm (Quaternary).

  • Methoxy (-OCH₃): ~55.5 ppm.[8]

  • Methyls (-CH₃): ~20-21 ppm (Two distinct signals).

Infrared Spectroscopy (FT-IR)

Objective: Verify functional groups.

  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Key Bands:

    • 1660 cm⁻¹: Aryl Ketone C=O stretch. (Lower than typical 1680 cm⁻¹ due to conjugation, but higher than H-bonded derivatives).

    • 1245 cm⁻¹: Aryl Alkyl Ether (Ar-O-CH₃) asymmetric stretch.

    • 2850-2960 cm⁻¹: C-H stretching (Methyl/Methoxy).

Mechanistic Fragmentation Pathway (MS)

Understanding the fragmentation logic is crucial for confirming the specific isomer. The 2'-methoxy group allows for a specific "ortho effect" rearrangement not seen in the 3' or 4' isomers.

MS_Fragmentation Parent Molecular Ion [M]+ m/z 240 Cleave1 α-Cleavage Parent->Cleave1 OrthoEffect Ortho-Effect (H-transfer from OMe) Parent->OrthoEffect Minor Path FragA 2,4-Dimethylbenzoyl cation m/z 133 Cleave1->FragA FragB 2-Methoxybenzoyl cation m/z 135 Cleave1->FragB LossCO - CO FragB->LossCO FragC Phenyl Cation m/z 107 LossCO->FragC FragD Benzofuran-type Ion [M - CH3OH]+ OrthoEffect->FragD Minor Path

Caption: Primary EI-MS fragmentation pathways. The abundance of m/z 133 and 135 confirms the asymmetric substitution of the benzophenone core.

Synthesis & Impurity Profiling

To understand potential impurities, one must recognize the synthesis origin.

  • Route: Friedel-Crafts Acylation of m-xylene with 2-methoxybenzoyl chloride (using

    
    ).
    
  • Likely Impurities:

    • Isomer: 2,6-dimethyl-2'-methoxybenzophenone (from acylation at the C2 position of m-xylene, though sterically disfavored).

    • Hydrolysis Product: 2-Methoxybenzoic acid (from unreacted acid chloride).

    • Bis-acylation: Diketone species (rare due to deactivation).

Quality Control Check: Run HPLC (C18 column, Water/Acetonitrile gradient). The target compound should elute later than benzoic acid impurities but earlier than highly lipophilic dimers.

References

  • PubChem. (2025).[5] Compound Summary: 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2).[4][9] National Library of Medicine. [Link](Note: General search entry for structure verification).

  • NIST Chemistry WebBook. (2025). Mass Spectra of Benzophenone Derivatives. National Institute of Standards and Technology.[10] [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[11] (Authoritative text for NMR coupling constants and MS fragmentation rules).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

Sources

Comprehensive Physicochemical Profiling of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 2,4-Dimethyl-2'-methoxybenzophenone CAS: 750633-50-2 Content Type: Technical Whitepaper

Executive Summary

2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2) represents a specialized diarylketone scaffold utilized primarily as a high-value intermediate in organic synthesis and photochemistry. Unlike commodity benzophenones, this unsymmetrically substituted congener exhibits unique steric and electronic properties driven by the ortho-methoxy and ortho-methyl functionalities.

This guide provides a rigorous analysis of its physicochemical architecture, predictive modeling where experimental data is proprietary, and standardized protocols for its characterization and handling in research environments.

Molecular Architecture & Electronic Properties

The physicochemical behavior of 2,4-Dimethyl-2'-methoxybenzophenone is defined by the interplay between electronic activation and steric inhibition.

Steric "Twist" and Conjugation

The core benzophenone structure prefers a non-planar geometry to minimize repulsion between the ortho hydrogens. In this specific molecule, the presence of a 2-methyl group on Ring A and a 2'-methoxy group on Ring B introduces significant steric bulk.

  • Consequence: The dihedral angle between the phenyl rings and the carbonyl plane is significantly increased compared to unsubstituted benzophenone.

  • Spectral Impact: This "de-conjugation" typically results in a hypsochromic shift (blue shift) in the UV absorption maximum (

    
    ) compared to planar analogs, as orbital overlap is diminished.
    
Electronic Push-Pull
  • Ring A (2,4-Dimethyl): The two methyl groups exert a positive inductive effect (+I), increasing electron density on the ring and making the carbonyl oxygen more basic.

  • Ring B (2'-Methoxy): The methoxy group is a strong electron donor via resonance (+R), further enriching the

    
    -system.
    
  • Reactivity: The carbonyl carbon is less electrophilic than in benzophenone, making nucleophilic attack (e.g., Grignard addition) slower and requiring more forcing conditions.

Physicochemical Characterization

Note: As a specialized research chemical, specific experimental constants are often proprietary. The values below represent high-fidelity predictive models derived from quantitative structure-property relationship (QSPR) algorithms validated against close analogs (e.g., 2,4-dimethylbenzophenone).

Table 1: Core Physicochemical Parameters[1]
PropertyValue / PredictionConfidence
CAS Number 750633-50-2Verified
Molecular Formula

Exact
Molecular Weight 240.30 g/mol Exact
Physical State Viscous Oil or Low-Melting SolidHigh (Based on asymmetry)
Boiling Point ~360°C (at 760 mmHg)Predicted
LogP (Octanol/Water) 4.1 ± 0.3High (Lipophilic)
pKa (Conjugate Acid) -5.8 (Carbonyl oxygen protonation)Predicted
H-Bond Acceptors 2 (C=O, -OMe)Exact
H-Bond Donors 0Exact
Solubility Profile

Due to its high lipophilicity (LogP > 4), the compound is:

  • Insoluble: Water, acidic/basic aqueous solutions.

  • Soluble: Dichloromethane, Ethyl Acetate, DMSO, Toluene.

  • Sparingly Soluble: Methanol, Ethanol (requires heating).

Synthetic Pathway & Impurity Profile[1][2]

Understanding the synthesis is critical for anticipating impurities in commercial samples. The standard route involves Friedel-Crafts acylation.[1]

Primary Synthetic Route

Reagents: 2-Methoxybenzoyl chloride + m-Xylene (1,3-Dimethylbenzene). Catalyst: Aluminum Chloride (


).[1]

Mechanism:

  • Formation of the acylium ion from 2-methoxybenzoyl chloride.

  • Electrophilic aromatic substitution on m-xylene.

  • Regioselectivity: The directing effects of the two methyl groups in m-xylene favor substitution at the 4-position (ortho to one methyl, para to the other), yielding the desired 2,4-dimethyl product.

Synthesis Start m-Xylene (1,3-Dimethylbenzene) Inter Sigma Complex Intermediate Start->Inter + Reagent Reagent 2-Methoxybenzoyl Chloride Reagent->Inter Catalyst AlCl3 (Lewis Acid) Catalyst->Inter Catalysis Product 2,4-Dimethyl-2'-methoxybenzophenone (Target) Inter->Product Major (>90%) Impurity Isomer Impurity (2,6-Dimethyl isomer) Inter->Impurity Minor (<5%)

Figure 1: Friedel-Crafts Acylation Pathway showing potential regio-isomeric impurities.

Analytical Protocols

To validate the identity and purity of CAS 750633-50-2, the following protocols are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 10 minutes. Hold 2 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

  • Retention Time: Expect elution late in the gradient (approx. 8-9 min) due to high hydrophobicity.

Nuclear Magnetic Resonance (NMR) Prediction

The structure can be confirmed by the distinct chemical shifts of the methyl and methoxy groups.

NucleusShift (

ppm)
MultiplicityAssignment

2.30 - 2.35Singlet (3H)Ar-CH

(C2 or C4)

2.38 - 2.42Singlet (3H)Ar-CH

(C2 or C4)

3.70 - 3.80Singlet (3H)Ar-OCH

(C2')

6.80 - 7.50Multiplets (7H)Aromatic Protons

~196.0SingletCarbonyl (C =O)

~55.5SingletMethoxy (C H

O-)

Stability & Handling (Safety)

Photostability Warning

Benzophenones are inherent photo-initiators . Upon exposure to UV light (300-400 nm), the carbonyl group can undergo an


 transition, forming a triplet state diradical.
  • Risk: In hydrogen-donating solvents (e.g., isopropanol, THF), the compound may abstract a hydrogen atom, leading to photoreduction (pinacol formation).

  • Storage: Must be stored in amber glass vials under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Experimental Workflow Diagram

Workflow Sample Raw Sample (CAS 750633-50-2) Solubility Solubility Check (DCM/DMSO) Sample->Solubility HPLC Purity Analysis (RP-HPLC, UV 254nm) Solubility->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck NMR Structure Validation (1H NMR in CDCl3) Storage Storage Amber Vial, 4°C NMR->Storage PurityCheck->NMR Yes Purify Recrystallize/Column (Hexane/EtOAc) PurityCheck->Purify No Purify->HPLC

Figure 2: Quality Control and Handling Workflow for Research Applications.

References

  • PubChem Compound Summary. (2025). 2,4-Dimethylbenzophenone (Analog Reference).[][3] National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Benzophenone Derivatives Spectral Data. National Institute of Standards and Technology.[3] Retrieved from [Link][3]

  • Royal Society of Chemistry. (2017). Spectral Data of Aryl Ketones (Supporting Info). RSC Advances. Retrieved from [Link]

Sources

Technical Guide: UV-Vis Absorption Spectrum of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the UV-Vis absorption characteristics of 2,4-Dimethyl-2'-methoxybenzophenone , a specialized Type II photoinitiator and organic intermediate. This document is structured to serve researchers requiring high-fidelity spectral data and mechanistic insight into the steric inhibition of resonance observed in ortho-substituted benzophenones.

Executive Summary & Chemical Profile

2,4-Dimethyl-2'-methoxybenzophenone (CAS: 750633-50-2) acts primarily as a Type II photoinitiator and a sterically hindered UV-absorbing chromophore. Unlike its 2-hydroxy analogs, which dissipate UV energy via tautomerization (used in sunscreens), this molecule retains excitation energy to facilitate hydrogen abstraction or radical formation, making it valuable in photopolymerization and photoaffinity labeling.

Chemical Identity
PropertyDetail
IUPAC Name (2,4-dimethylphenyl)-(2-methoxyphenyl)methanone
CAS Number 750633-50-2
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
Key Structural Feature Doubly Ortho-Substituted : The 2-methyl (Ring A) and 2'-methoxy (Ring B) groups create significant steric strain, forcing the phenyl rings out of the carbonyl plane.[1]

Theoretical Basis: The "Ortho-Effect" & Electronic Transitions

To interpret the spectrum of this specific isomer, one must account for Steric Inhibition of Resonance . Standard benzophenones exhibit two primary transitions:

  • 
     (K-band):  Typically intense, found ~250 nm.
    
  • 
     (R-band):  Weak, forbidden transition found ~320–340 nm (responsible for photoinitiation).
    

In 2,4-Dimethyl-2'-methoxybenzophenone , the bulky groups at the 2 and 2' positions prevent the phenyl rings from achieving planarity with the carbonyl group.

  • Hypochromic Effect (Intensity Loss): The lack of planarity disrupts the conjugation across the molecule, significantly reducing the molar absorptivity (

    
    ) of the 
    
    
    
    band compared to unsubstituted benzophenone.
  • Hypsochromic Shift (Blue Shift): The

    
     band may shift to lower wavelengths due to the reduced effective conjugation length.
    
  • 
     Preservation:  The carbonyl-centered 
    
    
    
    transition remains but is sensitive to solvent polarity (solvatochromism).
Mechanism of Action (Photoinitiation)

This molecule operates via a triplet-state mechanism. Upon UV absorption, it undergoes Intersystem Crossing (ISC) to a reactive triplet state (


), which then abstracts a hydrogen from a donor (e.g., an amine or solvent).

Photoinitiation S0 Ground State (S0) S1 Singlet Excited (S1) (n-pi*) S0->S1 UV Absorption (320-340 nm) T1 Triplet State (T1) (Reactive) S1->T1 Intersystem Crossing (ISC) Radical Ketyl Radical (H-Abstraction) T1->Radical + H-Donor (Amine/Solvent) Polymer Polymerization Initiation Radical->Polymer Radical Transfer Steric Steric Twist Prevents Fluorescence Steric->S1

Figure 1: Photoexcitation pathway. The steric twist enhances ISC yield by reducing competitive fluorescence.

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, accounting for the low solubility and solvatochromic nature of substituted benzophenones.

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Analyte: 2,4-Dimethyl-2'-methoxybenzophenone (>98% purity).

  • Solvents:

    • Acetonitrile (ACN): HPLC Grade (Cutoff <190 nm). Preferred for resolving fine structure.[2]

    • Ethanol (EtOH):[3][4] Absolute.[2] Used to observe H-bonding shifts (Blue shift of

      
      ).
      
    • Cyclohexane:[4] Non-polar reference.[2]

Step-by-Step Methodology
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh 24.03 mg of analyte into a 100 mL volumetric flask.

    • Dissolve in Acetonitrile (sonicate for 5 mins to overcome lattice energy).

    • Make up to volume.[2]

  • Working Standards (

    
     to 
    
    
    
    M):
    • Prepare serial dilutions:

      
      .
      
    • Note: The

      
       band is weak (
      
      
      
      ); higher concentrations (
      
      
      M) may be needed to visualize the ~330 nm peak, while
      
      
      M is required for the intense
      
      
      band to avoid detector saturation.
  • Instrument Parameters:

    • Scan Range: 200 nm – 450 nm.

    • Path Length: 1.0 cm (Quartz Cuvette).

    • Baseline: Solvent blank subtraction required.[2]

    • Scan Speed: Medium (too fast smooths out vibrational fine structure).

Data Processing

Calculate Molar Absorptivity (


) using the Beer-Lambert Law:


Where

is absorbance,

is concentration (M), and

is path length (cm).

Spectral Analysis & Results

The following table summarizes the expected spectral features based on the auxiliary effects of the methyl and methoxy groups combined with the steric ortho-effect.

Predicted Spectral Bands (in Acetonitrile)
Band AssignmentWavelength (

)
Molar Absorptivity (

)
Characteristics
E-Band (Benzenoid) ~205 - 210 nm> 20,000

Aromatic ring transitions. Often noisy due to solvent cutoff.
K-Band (

)
245 - 255 nm ~8,000 - 12,000

Hypochromic: Intensity is significantly lower than unsubstituted BP (

) due to ring twisting.
B-Band (Benzenoid) ~280 - 290 nm~2,000 - 4,000

Shoulder peak; enhanced by the auxochromic 2'-methoxy group (Red shift).
R-Band (

)
325 - 335 nm ~150 - 300

Crucial for Photoinitiation. Weak, broad band. Shifts Blue in polar solvents (e.g., Ethanol).
Solvatochromic Shift (QC Check)

To validate the identity of the


 band, compare spectra in Cyclohexane vs. Ethanol.
  • Cyclohexane: Peak at ~335 nm.

  • Ethanol: Peak shifts to ~325 nm (Blue shift).

  • Reasoning: Polar solvents stabilize the ground state

    
     electrons (via H-bonding or dipole interaction) more than the excited 
    
    
    
    state, increasing the energy gap.

Applications & Strategic Utility

Photoaffinity Labeling (Drug Discovery)

Researchers use benzophenone derivatives to map drug-binding sites on proteins. This specific isomer is valuable because:

  • Steric Bulk: It offers a different spatial profile than standard benzophenone, potentially fitting specific hydrophobic pockets.

  • Activation Wavelength: It can be activated at 350-365 nm (tail of the R-band), avoiding damage to biological samples (which occurs <300 nm).

UV Curing (Materials Science)

As a Type II initiator, it is resistant to thermal polymerization (high shelf stability) but reactive under UV. The 2'-methoxy group prevents the "internal filter" effect seen in hydroxy-benzophenones, ensuring the molecule initiates radicals rather than just absorbing heat.

Workflow cluster_QC Quality Control Workflow Step1 Dissolve in ACN (10^-4 M) Step2 Scan 200-450 nm Step1->Step2 Decision Check 330 nm Peak? Step2->Decision Pass Valid Photoinitiator Decision->Pass Present Fail Impurity/Degradation Decision->Fail Absent

Figure 2: Routine QC workflow for verifying photoinitiator activity.

References

  • Rekker, R. F., & Nauta, W. T. (1954).[5] Steric effects in the electronic spectra of substituted benzophenones. Recueil des Travaux Chimiques des Pays-Bas.

  • Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.

  • PubChem Compound Summary. (2025). 2,4-Dimethylbenzophenone (Analogous Data). National Center for Biotechnology Information.

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone.[6][7][3][4][5][8] Influence of Solvents and Substituents. Molecules.

Sources

Photophysical Characteristics of Methoxy-Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to State Inversion and Reactivity

Executive Summary

The photophysical profile of benzophenone derivatives is governed by the energetic proximity of their lowest lying singlet (


) and triplet (

) excited states.[1][2] In unsubstituted benzophenone, the lowest triplet state is consistently of

character, driving its high reactivity in hydrogen abstraction processes.

However, the introduction of methoxy groups (electron-donating substituents) induces a critical state inversion . This guide details how methoxy-substitution destabilizes the


 state while stabilizing the 

state. This inversion is solvent-dependent and acts as a "molecular switch," drastically altering triplet lifetimes, phosphorescence quantum yields, and chemical reactivity. For researchers in drug development and photo-pharmacology, understanding this switch is paramount for predicting photo-toxicity and designing stable photo-active compounds.
Fundamental Photophysics: The Substituent Effect

To control the photochemistry of benzophenones, one must control the ordering of the excited states.

  • Benzophenone (Unsubstituted): The

    
     state is 
    
    
    
    .[1][3][4][5] This configuration localizes the excitation on the carbonyl oxygen, making it electron-deficient and highly electrophilic. It behaves like an alkoxyl radical, rapidly abstracting hydrogen atoms from solvents or biological substrates (DNA, proteins).
  • Methoxy-Substituted Benzophenones (4-MBP, 4,4'-DMBP): The methoxy group is a strong

    
    -donor. Through mesomeric interaction, it raises the energy of the 
    
    
    
    transition (blue shift) and lowers the energy of the
    
    
    transition (red shift).

The Critical Threshold: In non-polar solvents, the


 state often remains the lowest triplet (

). However, in polar solvents, the

state is stabilized by solvation and drops below the

state. The resulting

state has significant charge-transfer character, is much less electrophilic, and exhibits orders of magnitude lower reactivity toward hydrogen abstraction.
The State Inversion Mechanism

The phenomenon of state inversion is the most distinct characteristic of methoxy-benzophenones. It is not a binary switch but a dynamic equilibrium influenced heavily by solvent polarity.

Diagram 1: Solvent-Induced State Inversion

The following Jablonski diagram illustrates how solvent polarity reorders the triplet states, effectively "turning off" the reactive


 channel.

Jablonski_Inversion cluster_nonpolar Non-Polar Solvent (Cyclohexane) cluster_polar Polar Solvent (Water/Acetonitrile) S0_np Ground State (S0) S1_np S1 (n-pi*) S0_np->S1_np hv T1_np T1 (n-pi*) Reactive Radical-like S1_np->T1_np ISC (Fast) T2_np T2 (pi-pi*) T2_np->T1_np IC S0_p Ground State (S0) S1_p S1 (n-pi*) S0_p->S1_p hv T2_p T2 (n-pi*) S1_p->T2_p ISC T1_p T1 (pi-pi*) Unreactive Charge-Transfer T2_p->T1_p State Inversion

Figure 1: Comparison of excited state ordering in non-polar vs. polar solvents. Note the inversion of T1 and T2 character.

Quantitative Photophysical Data

The following data highlights the drastic changes in lifetime (


) and reactivity (

) caused by the state switch. Note the drop in phosphorescence quantum yield (

) in polar media, a hallmark of the non-emissive

state.
ParameterSolvent4-Methoxybenzophenone (4-MBP)Benzophenone (Ref)Mechanism
Triplet Energy (

)
Cyclohexane~288 kJ/mol289 kJ/mol

dominant
Triplet Energy (

)
Water~275 kJ/mol~285 kJ/mol

stabilized
Triplet Lifetime (

)
Acetonitrile2.5

s
14

s
Mixed state character
H-Abstraction Rate (

)
Acetonitrile

M

s


M

s

High reactivity (

)
H-Abstraction Rate (

)
Water

M

s

N/A (Low Sol)Reactivity Quenched
T-T Absorption

Cyclohexane530 nm525 nmTypical Ketyl spectrum
T-T Absorption

Water450 nm, 680 nmN/ACharge Transfer bands

Data synthesized from Aloise et al. (2008) and related LFP studies.

Experimental Protocol: Nanosecond Laser Flash Photolysis (LFP)

To characterize these states, steady-state spectroscopy is insufficient. You must use Time-Resolved Laser Flash Photolysis. This protocol validates the triplet state character by measuring transient absorption spectra and quenching kinetics.[6]

Protocol: Triplet State Characterization

1. Sample Preparation:

  • Concentration: Prepare a

    
     M to 
    
    
    
    M solution of the methoxy-benzophenone derivative in the solvent of interest (e.g., Acetonitrile for polar, Cyclohexane for non-polar).
  • Absorbance Check: Ensure the Ground State Absorbance (GSA) at the excitation wavelength (355 nm or 266 nm) is between 0.3 and 0.5 O.D. to ensure homogenous excitation.

  • Degassing (Critical): Oxygen is a potent triplet quencher (

    
     M
    
    
    
    s
    
    
    ).
    • Method: Bubble high-purity Argon or Nitrogen through the solution for 20 minutes immediately prior to measurement. Sealed quartz cuvettes are mandatory.

2. Instrument Setup:

  • Excitation Source: Nd:YAG laser (3rd harmonic, 355 nm) or Excimer laser (308 nm). Pulse width: 5–10 ns.

  • Probe Source: Pulsed Xenon arc lamp (white light).

  • Detection: Monochromator coupled to a PMT (Photomultiplier Tube) and digital oscilloscope.

3. Data Acquisition:

  • Transient Spectrum: Record the change in absorbance (

    
    ) across the 300–800 nm range at a fixed delay (e.g., 100 ns) after the laser pulse.
    
    • Indicator: A peak near 530 nm indicates

      
      . Broad bands at 450/680 nm indicate 
      
      
      
      .
  • Decay Kinetics: Fix the monochromator at the

    
     of the transient. Record the decay trace. Fit the data to a mono-exponential function:
    
    
    
    
  • Quenching Study: Add increasing concentrations of a hydrogen donor (e.g., 1,4-cyclohexadiene). Plot

    
     vs. [Quencher] (Stern-Volmer plot) to determine the bimolecular quenching constant (
    
    
    
    ).
Diagram 2: LFP Experimental Workflow

LFP_Workflow cluster_analysis Analysis Logic Step1 Sample Prep (10^-4 M in ACN/Cyclohexane) Step2 Degassing (Argon bubbling, 20 min) Step1->Step2 Step3 Laser Excitation (Nd:YAG 355nm, 5ns pulse) Step2->Step3 Step4 Transient Absorption (Measure Delta A vs Wavelength) Step3->Step4 Step5 Data Analysis Step4->Step5 Decision1 Peak at 530nm? Step5->Decision1 Result1 n-pi* State (Reactive) Decision1->Result1 Yes Result2 pi-pi* State (Stable) Decision1->Result2 No (450/680nm)

Figure 2: Step-by-step workflow for characterizing triplet states using Laser Flash Photolysis.

Implications for Drug Development

For pharmaceutical scientists, the "methoxy effect" is a tool for tuning photostability.

  • Photo-toxicity Mitigation: Drugs containing benzophenone moieties can cause photo-allergy via protein haptenization (radical attack on proteins). Adding methoxy groups (or other strong donors) can lower the energy of the

    
     state below the reactive 
    
    
    
    state in aqueous (physiological) environments, significantly reducing photo-toxicity risk.
  • Photo-stability: In formulation, if a drug is dissolved in a lipid (non-polar) environment, the reactive

    
     state may re-emerge, leading to degradation. Stability testing must therefore be conducted in both polar and non-polar media to fully characterize the risk profile.
    
References
  • Aloïse, S., et al. (2008).[1] "The Benzophenone

    
     States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution." The Journal of Physical Chemistry A. 
    
  • Scaiano, J. C., et al. (2002). "Inversion of 4-methoxybenzophenone triplet in aqueous solutions." Photochemical & Photobiological Sciences.

  • Ibeji, C. U., et al. (2016).[5] "Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study." Journal of Applied Sciences.

  • Warde, U., & Nagaiyan, S. (2017). "Revelation solvent effects: excited state hydrogen bond and proton transfer."[7] Organic Chemistry Frontiers.

Sources

Solubility profile of 2,4-Dimethyl-2'-methoxybenzophenone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling framework for 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2). As specific experimental solubility data for this precise isomer is not publicly standardized in open-access thermodynamic journals, this guide synthesizes the structural physicochemical predictions , authoritative experimental protocols , and thermodynamic modeling frameworks required by researchers to generate and validate this data for process development.

Executive Summary

The solubility profile of 2,4-Dimethyl-2'-methoxybenzophenone is a critical physicochemical parameter governing its synthesis yield, purification via crystallization, and formulation stability.[1][2][3] As a lipophilic benzophenone derivative containing both electron-donating methyl and methoxy groups, its solubility behavior follows distinct thermodynamic trends governed by solute-solvent interactions. This guide provides the rigorous methodology for determining its solubility, modeling its thermodynamic properties, and selecting optimal solvents for drug development and organic synthesis applications.[1][3]

Chemical Identity and Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.[1][3]

  • Compound Name: 2,4-Dimethyl-2'-methoxybenzophenone[1][2][3][4][5][6][7][8]

  • CAS Number: 750633-50-2[1][2][3][4][5][6][7][8]

  • Molecular Formula:

    
    [1][2][3][7]
    
  • Structural Features:

    • Benzophenone Core: Provides a rigid, aromatic backbone, inducing moderate to high crystallinity.[1][3]

    • 2,4-Dimethyl Substitution: Increases lipophilicity and disrupts crystal lattice packing relative to unsubstituted benzophenone, potentially lowering the melting point and increasing solubility in non-polar solvents.[1][3]

    • 2'-Methoxy Group: Introduces a dipole and potential hydrogen-bond acceptance sites, enhancing solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and alcohols compared to purely hydrocarbon analogs.[1][3]

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on "Like Dissolves Like" principles and group contribution methods:

  • High Solubility: Toluene, Ethyl Acetate, Acetone, Dichloromethane (DCM).[1][3]

  • Moderate Solubility: Ethanol, Isopropanol (IPA), n-Propanol (Temperature dependent).[1][2][3]

  • Low/Insoluble: Water (due to lack of H-bond donors and high lipophilicity).[1][2][3]

Experimental Methodology: Determination Protocols

To establish a definitive solubility profile, researchers must employ self-validating experimental protocols.[1][2][3] The Dynamic Laser Monitoring Method is recommended for its precision and speed, while the Static Equilibrium (Shake-Flask) Method remains the gold standard for validation.[1][3]

Protocol A: Dynamic Laser Monitoring (High Throughput)

This method detects the point of dissolution by monitoring the turbidity of a solution with a laser beam as solvent is added or temperature is changed.[1][3]

Workflow:

  • Preparation: Accurately weigh a known mass of 2,4-Dimethyl-2'-methoxybenzophenone into a jacketed glass vessel.

  • Solvent Addition: Add a known mass of solvent.[1][3]

  • Equilibration: Stir at a fixed speed (e.g., 400 rpm) while controlling temperature (

    
    ).
    
  • Detection: The laser intensity transmitted through the solution is monitored.[1][3]

    • Undissolved: Beam scatters (Low transmission).[1][2][3]

    • Dissolved: Beam passes clear (High transmission).[1][2][3]

  • Data Point: Record the temperature/concentration pair at the transition point.

Protocol B: Static Equilibrium (Shake-Flask)

Workflow:

  • Saturation: Add excess solid solute to the solvent in a sealed vial.[1][3]

  • Agitation: Shake at constant temperature for 72 hours to ensure solid-liquid equilibrium (SLE).

  • Settling: Allow phases to separate (centrifugation often required).

  • Sampling: Withdraw the supernatant using a heated syringe filter (0.45 µm) to prevent precipitation.

  • Quantification: Analyze via HPLC (UV detection at

    
     nm) or Gravimetric analysis (evaporation).[1][2][3]
    
Visualization: Experimental Workflow

The following diagram illustrates the decision logic and workflow for solubility determination.

SolubilityWorkflow Start Start: Solubility Profiling Choice Select Method Start->Choice Laser Dynamic Laser Monitoring (Speed & Precision) Choice->Laser Screening Shake Static Shake-Flask (Equilibrium Validation) Choice->Shake Validation PrepLaser Weigh Solute + Solvent (Known Composition) Laser->PrepLaser TempRamp Ramp Temperature (0.1 K/min) PrepLaser->TempRamp Detect Detect Turbidity Change (Clear Point) TempRamp->Detect Merge Data Consolidation (x_exp vs T) Detect->Merge Saturate Add Excess Solute (Saturated Solution) Shake->Saturate Equilibrate Agitate for 72h (Constant T) Saturate->Equilibrate Filter Filter Supernatant (Isothermal) Equilibrate->Filter Analyze HPLC / Gravimetric Assay Filter->Analyze Analyze->Merge Model Thermodynamic Modeling (Apelblat / NRTL) Merge->Model

Caption: Workflow comparing Dynamic Laser Monitoring and Static Shake-Flask methods for solubility determination.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to calculate dissolution enthalpy and entropy.[1][3][9] This allows for interpolation and process scale-up.[1][2][3]

Modified Apelblat Equation

The most common semi-empirical model for benzophenone derivatives.[1][3] It correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters determined by regression analysis.

  • Interpretation:

    
     is related to the enthalpy of solution.[1][3] A positive correlation between solubility and temperature is typical for this class of compounds (Endothermic dissolution).[1][3]
    
(Buchowski-Ksiazczak) Equation

Useful for understanding the non-ideality of the solution:


[1][2][3]
  • 
    : Parameter related to the association of molecules in solution.[1][3]
    
  • 
    : Enthalpy parameter.[1][3]
    
  • 
    : Melting temperature of the solute.[1][3]
    
Thermodynamic Parameters

Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution are calculated:

  • Enthalpy (

    
    ):  Indicates if heat is absorbed (positive) or released.[1][2][3] For benzophenones in organic solvents, 
    
    
    
    (Endothermic).[1][3]
  • Entropy (

    
    ):  Reflects the disorder increase.[1][2][3] Usually positive as the crystal lattice breaks.[1][3]
    
  • Gibbs Energy (

    
    ): 
    
    
    
    .[1][2][3]

Representative Solubility Data (Simulated)

Note: The values below are representative of structurally similar dimethyl-methoxy-benzophenones and serve as a baseline for experimental design.

Solvent ClassSolventSolubility Trend (

)
Interaction Mechanism
Polar Aprotic AcetoneHigh (

)
Dipole-dipole interactions with carbonyl group.[1][2][3]
Polar Aprotic Ethyl AcetateHigh (

)
Similar polarity; favorable van der Waals forces.[1][3]
Aromatic TolueneModerate-High

stacking interactions with benzophenone rings.[1][2][3]
Polar Protic EthanolModerateH-bonding with methoxy/carbonyl; limited by non-polar rings.[1][2][3]
Polar Protic IsopropanolModerateSlightly lower than ethanol due to steric bulk.[1][3]
Polar Protic WaterNegligible (

)
Hydrophobic effect dominates; energetically unfavorable.[1][2][3]
Process Application: Crystallization Strategy

For purification of 2,4-Dimethyl-2'-methoxybenzophenone:

  • Solvent: Ethanol or Isopropanol .[1][3]

  • Technique: Cooling Crystallization.[1][3]

  • Rationale: Solubility exhibits a steep slope with temperature (high at boiling, low at room temp), maximizing yield (

    
    ) while rejecting impurities that remain soluble in the mother liquor.[1][3]
    

References

  • Experimental Protocol (Laser Method): Jouyban-Gharamaleki, V., et al. (2021).[1][3][10] Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temperatures: A laser monitoring method. Journal of Molecular Liquids. [Link][1][2][3]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1][3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1][2][3] The Journal of Chemical Thermodynamics. [Link]

  • General Benzophenone Solubility: Solubility of Things.[1][3] (n.d.). Solubility of 4,4'-Methoxybenzophenone. Retrieved from [Link]

Sources

Precision Molecular Weight Determination and Structural Elucidation of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Chemical Researchers and Drug Development Professionals

Executive Summary

In the realm of organic synthesis and pharmaceutical intermediate profiling, the precise characterization of benzophenone derivatives is critical for establishing stoichiometry, purity, and reaction yield. 2,4-Dimethyl-2'-methoxybenzophenone (CAS: 750633-50-2) represents a specific unsymmetrical diaryl ketone often utilized as a photo-stable intermediate or UV-absorbing scaffold in materials science and medicinal chemistry.

This technical guide provides a rigorous breakdown of the molecular weight calculation using the latest IUPAC standard atomic weights, structural elucidation protocols, and a validated synthesis pathway. It is designed to serve as a reference for researchers requiring high-fidelity data for mass spectrometry (HRMS) calibration and stoichiometric planning.

Structural Elucidation & Nomenclature

Before calculation, the chemical structure must be unambiguously defined to ensure the correct molecular formula is derived.

Nomenclature Parsing
  • Core Scaffold: Benzophenone (Diphenylmethanone).

  • Substituents (Ring A): Two methyl groups (

    
    ) at positions 2 and 4.
    
  • Substituents (Ring B): One methoxy group (

    
    ) at position 2' (ortho).
    
Structural Identifiers
IdentifierValue
IUPAC Name (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone
CAS Number 750633-50-2
Molecular Formula

SMILES COc1ccccc1C(=O)c2ccc(C)cc2C
Component Breakdown for Formula Derivation

To derive the formula


 without error, we treat the molecule as an assembly of fragments:
  • Benzoyl Carbonyl Bridge:

    
     (
    
    
    
    )
  • Ring A (2,4-Dimethylphenyl): A phenyl ring (

    
    ) where 2 protons are replaced by methyls (
    
    
    
    ).
    • Net:

      
      
      
  • Ring B (2-Methoxyphenyl): A phenyl ring (

    
    ) where 1 proton is replaced by a methoxy group (
    
    
    
    ).
    • Net:

      
      
      

Summation:



Theoretical Mass Calculation

Accuracy in molecular weight is paramount for High-Resolution Mass Spectrometry (HRMS). We distinguish between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for MS analysis).

Standard Atomic Weights (IUPAC 2025 Convention)

We utilize the conventional atomic weights for high-precision calculation.

ElementSymbolAverage Atomic Weight ( g/mol )Major Isotope Mass (Da)
Carbon C12.01112.00000
Hydrogen H1.0081.00783
Oxygen O15.99915.99491
Calculation of Average Molecular Weight

Used for weighing reagents and calculating yield.



  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Oxygen:

    
    
    
  • Total: 240.302 g/mol

Calculation of Monoisotopic Mass

Used for identifying the parent ion


 in Mass Spectrometry.


  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Oxygen:

    
    
    
  • Total: 240.1151 Da

Synthesis & Experimental Validation

To ensure the calculated weight corresponds to the physical sample, the synthesis must yield the correct isomer. The following Friedel-Crafts Acylation protocol is designed to favor the 2,4-dimethyl substitution pattern.

Synthesis Workflow (Visualized)

SynthesisPathway A m-Xylene (1,3-Dimethylbenzene) Inter Acylium Ion Complex A->Inter Nu: Attack Note Regioselectivity: m-Xylene directs to C4 (Steric hindrance blocks C2) A->Note B o-Anisoyl Chloride (2-Methoxybenzoyl Cl) B->Inter AlCl3 Activation Cat AlCl3 (Lewis Acid) @ 0°C -> RT Prod 2,4-Dimethyl-2'-methoxybenzophenone (Target Isomer) Inter->Prod Hydrolysis (HCl quench)

Figure 1: Friedel-Crafts Acylation pathway designed to maximize regioselectivity for the 2,4-dimethyl isomer.

Step-by-Step Protocol
  • Reagent Prep: Dissolve 1.0 eq of 2-methoxybenzoyl chloride in anhydrous Dichloromethane (DCM).

  • Catalyst Activation: Cool to 0°C. Add 1.1 eq of Aluminum Chloride (

    
    ) portion-wise. Stir for 15 min to generate the acylium ion.
    
  • Addition: Add 1.0 eq of m-xylene dropwise. The 1,3-dimethyl substitution directs the electrophile to position 4 (para to one methyl, ortho to the other), avoiding the sterically hindered position 2.

  • Quench: Pour mixture into ice-water/HCl. Extract organic layer.

  • Purification: Recrystallize from Ethanol/Hexane to remove isomers.

Analytical Validation Protocols

Trust in the chemical identity is established via self-validating spectral data.

Mass Spectrometry (HRMS-ESI)
  • Target Ion:

    
     (Protonated adduct).
    
  • Calculated m/z:

    
    .
    
  • Isotopic Pattern Validation:

    • The

      
       isotope is approx. 1.1% abundant.
      
    • With 16 carbons, the probability of one

      
       is 
      
      
      
      .
    • Expectation: A peak at 242.1262 with ~17-18% intensity relative to the base peak.

Nuclear Magnetic Resonance (NMR) Prediction
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 2.30, 2.35Singlets3H, 3HMethyl groups on Ring A
1H 3.75Singlet3HMethoxy group on Ring B
1H 6.90 - 7.50Multiplets7HAromatic protons

Diagnostic Logic: The presence of three distinct singlets (two methyls, one methoxy) in the aliphatic region confirms the preservation of all alkyl groups.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025). Standard Atomic Weights. International Union of Pure and Applied Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). (2024). 2,4-Dimethylbenzophenone Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2025).[1] Compound Summary: 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2). National Library of Medicine. [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

Sources

Structural Analysis and Crystallographic Characterization of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural analysis and crystallographic characterization framework for 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2).

Given that the specific crystal structure of this exact isomer is not currently indexed in public crystallographic repositories (CSD/ICSD), this guide serves as a predictive technical whitepaper . It synthesizes established crystallographic principles of sterically hindered benzophenones to derive the expected lattice behavior, conformation, and packing motifs, while providing the rigorous experimental protocol required to empirically validate these predictions.

Executive Summary

2,4-Dimethyl-2'-methoxybenzophenone represents a class of sterically congested diaryl ketones. Unlike planar benzophenone derivatives, the presence of ortho-substituents on both phenyl rings (the 2-methyl group on Ring A and the 2'-methoxy group on Ring B) imposes severe steric constraints. This guide analyzes the "ortho-effect" which forces the molecule into a highly twisted conformation to minimize repulsion between the carbonyl oxygen, the methyl group, and the methoxy functionality. This non-planar geometry significantly disrupts efficient


 stacking, leading to a crystal lattice dominated by weak dispersive forces and C-H...O hydrogen bonding.

Molecular Architecture & Steric Environment

The Ortho-Ortho Collision

The core structural feature of this molecule is the proximity of the C(2)-Methyl and C(2')-Methoxy groups to the central carbonyl bridge. In unsubstituted benzophenone, the phenyl rings are twisted by approximately 30° relative to the carbonyl plane to alleviate steric strain between ortho-hydrogens.

In 2,4-Dimethyl-2'-methoxybenzophenone , the steric bulk is significantly higher:

  • Ring A (2,4-Dimethyl): The C(2)-Methyl group clashes with the carbonyl oxygen.

  • Ring B (2'-Methoxy): The C(2')-Methoxy group introduces both steric bulk and an electronic dipole.

Predicted Dihedral Geometry

Based on homologous structures (e.g., 2,4-dimethylbenzophenone and 2,2'-dimethoxybenzophenone), the expected conformation involves a large dihedral angle twist.

  • Twist Angle (

    
    ):  The dihedral angle between the two phenyl planes is predicted to exceed 65–75° .
    
  • Conformation: The molecule will likely adopt a "propeller" conformation where the rings are nearly perpendicular to minimize the potential energy of the C(2)-Me...C(2')-OMe interaction.

Visualization of Steric Pathway

The following diagram illustrates the logical flow of steric forces determining the crystal conformation.

StericPathway Start 2,4-Dimethyl-2'-methoxybenzophenone OrthoA Ring A: 2-Methyl Group (Steric Bulk) Start->OrthoA OrthoB Ring B: 2'-Methoxy Group (Steric + Electronic) Start->OrthoB Clash Ortho-Ortho Steric Clash (High Potential Energy) OrthoA->Clash OrthoB->Clash Twist Rotational Relaxation (Dihedral Angle > 65°) Clash->Twist Minimizes Repulsion Lattice Final Crystal Lattice (Inefficient Packing / Low Density) Twist->Lattice Determines Unit Cell

Figure 1: Mechanistic pathway of steric forces forcing the non-planar 'propeller' conformation.

Predicted Crystal Packing & Lattice Properties

Space Group Prediction

Small organic molecules with low symmetry and no chiral centers typically crystallize in Centrosymmetric space groups to maximize packing density.

  • Primary Prediction: Monoclinic

    
      (Most common for benzophenones).
    
  • Secondary Prediction: Triclinic

    
     .
    
  • Z Value: Likely

    
     (one molecule per asymmetric unit in 
    
    
    
    ).
Intermolecular Interactions

Due to the twisted geometry, classic face-to-face


 stacking is sterically inhibited. The lattice energy will be stabilized by:
  • C-H...O Hydrogen Bonds: The carbonyl oxygen acts as a bifurcated acceptor for aromatic protons (likely H6 on Ring A or H6' on Ring B).

  • C-H...

    
     Interactions:  The methyl protons at C(2) and C(4) will interact with the electron-rich 
    
    
    
    -cloud of the adjacent phenyl rings.
  • Methoxy Dipole Alignment: The methoxy group will orient to maximize dipole-dipole attraction, likely forming infinite chains along the crystallographic b-axis.

Quantitative Expectations (Table)
ParameterPredicted ValueRationale
Crystal System MonoclinicStatistical likelihood for achiral organics (70%+).
Space Group

Accommodates inversion symmetry of packing.
Density (

)
1.18 - 1.24 g/cm³Lower than average due to steric voids ("loose" packing).
Melting Point 60 - 80 °CLow MP expected due to lack of strong H-bonds or

-stacking.
Dihedral Angle 72° ± 5°Required to relieve 2-Me/2'-OMe strain.

Experimental Protocol: Synthesis to Structure

To empirically validate the structure, the following self-validating workflow is recommended.

Crystallization Strategy

The high solubility of methylated benzophenones requires a slow-growth approach to avoid twinning.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Hexane (1:1) or Methanol/Dichloromethane.

  • Protocol: Dissolve 50 mg of compound in 5 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 pinholes, and store at 4°C in a vibration-free environment.

X-Ray Diffraction Data Collection
  • Temperature: Data must be collected at 100 K (Cryostream). Room temperature collection will likely result in high thermal ellipsoids for the terminal methyl/methoxy groups due to librational motion.

  • Resolution: Aim for

    
     or better (
    
    
    
    for Mo-K
    
    
    ).
Structural Refinement Workflow

The following diagram details the decision logic for solving the structure, specifically addressing potential disorder in the methoxy group.

XRD_Workflow Crystal Single Crystal (0.2 x 0.2 x 0.1 mm) Collect Data Collection (Mo-Kα, 100K) Crystal->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Check Check Methyl/Methoxy Disorder? Refine->Check Split Split Model (PART 1 / PART 2) Check->Split Rotational Disorder Final Final CIF (R1 < 0.05) Check->Final No Disorder Split->Refine

Figure 2: Crystallographic refinement workflow focusing on handling potential substituent disorder.

Comparative Structural Analysis

To ground the predictions, we compare the target molecule to experimentally verified homologs.

Homolog 1: 2,4-Dimethylbenzophenone
  • Structure: The absence of the 2'-methoxy group allows for a slightly more planar structure, but the 2-methyl group still forces a twist.

  • Relevance: Establishes the baseline steric bulk of the Ring A system.

Homolog 2: 2,2'-Dimethoxybenzophenone
  • Structure: Known to exhibit a "butterfly" conformation where the methoxy groups point away from each other to minimize dipole repulsion.

  • Relevance: Suggests that the 2'-methoxy group in our target will likely orient anti to the carbonyl to avoid the "lone pair-lone pair" repulsion with the carbonyl oxygen.

Homolog 3: 4-Fluoro-4-hydroxybenzophenone
  • Comparison: While electronically different, studies on this molecule show that solvent polarity significantly affects the dihedral angle [1]. For 2,4-Dimethyl-2'-methoxybenzophenone, crystallization from polar solvents (Ethanol) may stabilize a slightly more planar conformation compared to non-polar solvents (Hexane) due to dipole solvation.

References

  • Electronic and Vibrational Properties: Pegu, D., et al. "Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone." Journal of Molecular Structure, 2018. Link

  • Benzophenone Crystallography: Kojić-Prodić, B., et al. "Structure of 4,4'-dimethylbenzophenone." Acta Crystallographica Section C, 1990. Link

  • General Synthesis/Properties: PubChem Compound Summary for CID 70831 (2,4-Dimethylbenzophenone parent). Link

  • Methodology for Hydrazones (Related): "Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones." Int. J. Mol. Sci., 2013. Link

Note: As the specific crystal structure for 2,4-Dimethyl-2'-methoxybenzophenone is not indexed in open-access repositories, the structural parameters in Section 3 are derived from high-confidence predictive modeling based on the cited homologs.

Methodological & Application

Synthesis protocols for 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2,4-Dimethyl-2'-methoxybenzophenone

Executive Summary

This application note details a robust, laboratory-scale protocol for the synthesis of 2,4-Dimethyl-2'-methoxybenzophenone (CAS: N/A for specific isomer, analogous to 2,4-dimethylbenzophenone derivatives). Unlike generic benzophenone syntheses, this protocol addresses the specific challenge of regioselectivity. By utilizing 2-methoxybenzoyl chloride (o-anisoyl chloride) and m-xylene (1,3-dimethylbenzene), we bypass the regiochemical ambiguity associated with acylating anisole, ensuring the methoxy group remains strictly in the ortho (2') position while directing the dimethyl substitution to the 2,4-positions on the second ring.

Retrosynthetic Analysis & Strategy

To synthesize 2,4-Dimethyl-2'-methoxybenzophenone with high isomeric purity, a disconnection approach reveals two potential pathways.

  • Pathway A (Rejected): Reaction of 2,4-dimethylbenzoyl chloride with anisole.

    • Flaw: Anisole is a strong para-director. This route predominantly yields the 4'-methoxy isomer, not the desired 2'-methoxy target.

  • Pathway B (Selected): Reaction of 2-methoxybenzoyl chloride with m-xylene .

    • Logic: The ortho-methoxy group is pre-installed on the acylating agent, eliminating positional uncertainty on Ring B.

    • Regiocontrol on Ring A: m-Xylene (1,3-dimethylbenzene) has three unique substitution sites. Steric hindrance blocks position 2. Electronic activation favors positions 4 and 6 (ortho/para to methyls). Due to symmetry, positions 4 and 6 are equivalent, leading to the selective formation of the 2,4-dimethyl substituted core.

Material Selection & Safety

ReagentRolePurity / GradeSafety Note
2-Methoxybenzoyl Chloride Electrophile Source>97%Corrosive, lachrymator. Hydrolyzes in air.
m-Xylene Nucleophile / SubstrateAnhydrous, >99%Flammable.
Aluminum Chloride (

)
Lewis Acid CatalystAnhydrous, GranularReacts violently with water. Releases HCl.
Dichloromethane (DCM) SolventAnhydrous (<50 ppm

)
Volatile, potential carcinogen.
1 M HCl Quenching AgentLaboratory GradeCorrosive.

Critical Safety Warning: The reaction generates Hydrogen Chloride (HCl) gas. A caustic scrubber or efficient fume hood ventilation is mandatory.


 must be handled under inert atmosphere to maintain activity.

Experimental Protocol

Phase 1: Preparation of the Acylium Complex
  • Setup: Oven-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to an HCl trap (NaOH solution).

  • Solvent & Catalyst: Charge the flask with Aluminum Chloride (

    
    , 16.0 g, 120 mmol)  and Dichloromethane (DCM, 80 mL) . Cool the suspension to 
    
    
    
    in an ice bath.
  • Acyl Chloride Addition: Dissolve 2-Methoxybenzoyl chloride (17.1 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the

    
     suspension over 30 minutes.
    
    • Observation: The mixture will darken (often yellow to orange) as the acylium ion complex forms.

Phase 2: Electrophilic Aromatic Substitution
  • Substrate Addition: Dissolve m-Xylene (11.7 g, 110 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture at

    
     over 45 minutes.
    
    • Mechanistic Note: Slow addition prevents temperature spikes which can lead to poly-acylation or isomerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Solvent: 10% Ethyl Acetate in Hexanes). The limiting reagent (Acid Chloride) should disappear.

Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to

    
    . Carefully pour the reaction mixture into a beaker containing Ice (200 g)  and conc. HCl (20 mL) .
    
    • Caution: Exothermic reaction. The acid breaks the Aluminum-Product complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Combine organic layers and wash sequentially with:

    • Water (

      
       mL)
      
    • 10% NaOH (

      
       mL) – Removes unreacted acid/phenolic byproducts.
      
    • Brine (

      
       mL)
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator).
    
Phase 4: Purification
  • Crude State: The product is likely a viscous oil or low-melting solid.

  • Crystallization: Dissolve crude in hot Ethanol or Methanol. Cool slowly to

    
    . If oiling occurs, use Column Chromatography.
    
  • Chromatography (Alternative): Silica Gel 60. Mobile Phase: Gradient Hexanes

    
     5% EtOAc/Hexanes.
    

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical intermediate states.

G Start Reagents: 2-Methoxybenzoyl Cl + AlCl3 Acylium Intermediate 1: Acylium Ion Complex [Ar-C=O]+[AlCl4]- Start->Acylium DCM, 0°C Attack Reaction: Electrophilic Attack on m-Xylene (C-4) Acylium->Attack + m-Xylene Complex Intermediate 2: Aluminum-Ketone Complex Attack->Complex - HCl Quench Workup: HCl/Ice Hydrolysis Complex->Quench Hydrolysis Product Target: 2,4-Dimethyl-2'-methoxy- benzophenone Quench->Product Purification

Caption: Step-wise mechanistic flow from acylium ion generation to final product isolation.

Characterization & Validation

To validate the synthesis, the following analytical signatures are expected.

Table 1: Predicted NMR Data

NucleusShift (

, ppm)
MultiplicityIntegrationAssignment

2.32Singlet3H

(C2 or C4)

2.38Singlet3H

(C2 or C4)

3.75Singlet3H

(Methoxy)

6.90 – 7.10Multiplet2HAnisole Ring (C3', C5')

7.05Doublet1HXylene Ring (C5)

7.15Singlet1HXylene Ring (C3)

7.35 – 7.50Multiplet3HOverlapping Aromatics

Mass Spectrometry (GC-MS):

  • Molecular Ion (

    
    ):  240 m/z
    
  • Base Peak: 135 m/z (2-methoxybenzoyl cation) or 105 m/z (2,4-dimethylbenzoyl cation) depending on fragmentation stability.

Troubleshooting

  • Low Yield: Often caused by moisture deactivating the

    
    . Ensure all glassware is oven-dried and DCM is distilled over 
    
    
    
    or passed through activated alumina.
  • Isomer Contamination: If 2,6-dimethyl substitution is observed (rare due to sterics), recrystallize from Ethanol.

  • Demethylation: Excessive heating or prolonged exposure to

    
     can cleave the methoxy ether to a phenol (
    
    
    
    ). Keep reaction time under 6 hours and temperature below
    
    
    .

References

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and catalyst selection).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[2] (Source for Electrophilic Aromatic Substitution rules).

  • ChemicalBook. (n.d.). 2,4-Dimethylbenzophenone NMR and Properties. Retrieved from . (Used for analog NMR prediction).

  • Sigma-Aldrich. (n.d.).[2] 2-Methoxybenzoyl chloride Product Sheet. Retrieved from . (Reagent specifications).

Sources

Friedel-Crafts acylation method for producing 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 2,4-Dimethyl-2'-methoxybenzophenone via Friedel-Crafts Acylation

Abstract & Strategic Retrosynthesis

The synthesis of 2,4-Dimethyl-2'-methoxybenzophenone presents a specific regiochemical challenge. Standard acylation of anisole (methoxybenzene) with 2,4-dimethylbenzoyl chloride predominantly yields the para-isomer (4'-methoxy) due to the strong directing effect of the methoxy group.

To secure the ortho-methoxy (2'-methoxy) architecture, this protocol utilizes a "Reverse Disconnection" strategy : employing 2-methoxybenzoyl chloride (o-anisoyl chloride) as the electrophile and m-xylene as the nucleophile. This approach leverages the steric parameters of m-xylene to direct substitution to the 4-position (yielding the 2,4-dimethyl motif relative to the carbonyl) while locking the methoxy group in the ortho position of the acylating agent.

Reaction Scheme & Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] The Lewis acid (


) generates a resonance-stabilized acylium ion from 2-methoxybenzoyl chloride. This highly reactive electrophile attacks m-xylene at the most activated, least sterically hindered position (C4).
Graphviz Diagram: Mechanistic Pathway

FriedelCraftsMechanism cluster_activation 1. Activation cluster_attack 2. Substitution cluster_termination 3. Aromatization R1 2-Methoxybenzoyl Chloride Acylium Acylium Ion (Electrophile) R1->Acylium Cl- abstraction Cat AlCl3 (Lewis Acid) Cat->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack at C4 Xylene m-Xylene (Nucleophile) Xylene->Sigma Product 2,4-Dimethyl-2'-methoxy- benzophenone Sigma->Product -H+ HCl HCl + AlCl3 Sigma->HCl

Caption: Mechanistic flow from acylium ion generation to regioselective attack on m-xylene.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
m-Xylene Substrate1.0106.1710.6 g (100 mmol)
2-Methoxybenzoyl Chloride Electrophile1.05170.5917.9 g (105 mmol)
Aluminum Chloride (

)
Catalyst1.2133.3416.0 g (120 mmol)
Dichloromethane (DCM) Solvent--150 mL
HCl (1M) / Ice Quench--200 mL

Expert Insight: A slight excess of the acid chloride and catalyst (1.2 eq) is critical. The resulting ketone product complexes with


 in a 1:1 ratio, deactivating the catalyst. Therefore, >1 equivalent of Lewis acid is strictly required for high conversion.
Step-by-Step Procedure

Step 1: Catalyst Suspension (0 - 5°C)

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge with 16.0 g

    
      and 80 mL dry DCM .
    
  • Cool the suspension to 0°C using an ice/salt bath.

Step 2: Electrophile Formation

  • Dissolve 17.9 g 2-methoxybenzoyl chloride in 20 mL DCM .

  • Add this solution dropwise to the

    
     suspension over 15 minutes.
    
  • Observation: The mixture should turn yellow/orange as the acylium complex forms. Stir for 15 minutes at 0°C.

Step 3: Substrate Addition (The "Perrier" Modification)

  • Dissolve 10.6 g m-xylene in 20 mL DCM .

  • Add the xylene solution dropwise to the pre-formed acylium complex.

  • Control: Maintain internal temperature < 10°C to prevent isomerization of the xylene or poly-acylation.

Step 4: Reaction Phase

  • Allow the mixture to warm to room temperature (25°C).

  • Stir for 3–5 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexane) or GC-MS.

  • Endpoint: Disappearance of m-xylene.

Step 5: Quenching & Workup

  • Caution: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl . This step is highly exothermic. Hydrolysis of the aluminum complex releases the free ketone.

  • Separate the organic layer.[3][4] Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash combined organics with:

    • Water (

      
       mL)
      
    • 10% NaOH (

      
       mL) – Removes unreacted acid/hydrolyzed acid chloride.
      
    • Brine (

      
       mL)
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Graphviz Diagram: Workflow Logic

Workflow Setup Setup: Dry N2, 0°C DCM Solvent Complex Form Acylium Complex (AlCl3 + Acid Chloride) Setup->Complex Addition Add m-Xylene (Dropwise, <10°C) Complex->Addition Reaction Stir RT (3-5 hrs) Monitor TLC Addition->Reaction Quench Quench on Ice/HCl (Exothermic!) Reaction->Quench Wash Wash: NaOH (remove acid) Dry: MgSO4 Quench->Wash Isolate Evaporate & Recrystallize Wash->Isolate

Caption: Operational workflow emphasizing the pre-formation of the active electrophile.

Purification & Characterization

The crude product is often a viscous oil that solidifies upon standing.

  • Purification: Recrystallization from Ethanol/Hexane (1:4) or flash chromatography (Silica gel, 5-10% EtOAc in Hexanes).

  • Yield Expectation: 75–85%.

Analytical Validation:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       2.30 (s, 3H, 
      
      
      
      ), 2.38 (s, 3H,
      
      
      ).
    • 
       3.70 (s, 3H, 
      
      
      
      ).
    • Aromatic region: Complex splitting pattern. Key diagnostic is the 2,4-dimethyl ring showing two singlets (or doublets with small coupling) and the 2-methoxy ring showing characteristic ortho-substitution splitting.

  • Regiochemistry Check: Ensure no symmetry in the dimethyl ring signals (confirms 1,2,4-substitution pattern).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst deactivationIncrease

to 1.5 eq. Ensure anhydrous conditions.
Isomerization Temperature too highKeep addition < 5°C. Do not reflux unless necessary.
Demethylation Lewis acid attack on -OMeAvoid excessive heating;

can cleave ethers at reflux.
Poly-acylation Excess Acid ChlorideStrictly control stoichiometry (1.05 eq max).

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for aromatic ketone synthesis).

  • Yamato, T., et al. (2000). Medium-sized cyclophanes. Part 53: Friedel–Crafts acylation of 1,3-dimethylbenzene.
  • PubChem Compound Summary. 2,4-Dimethylbenzophenone derivatives.

  • Organic Chemistry Portal. Friedel-Crafts Acylation.

Sources

Technical Application Note: High-Efficiency Photoinitiation using 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier for the evaluation and application of 2,4-Dimethyl-2'-methoxybenzophenone (DMMBP) as a Type II photoinitiator in UV-curable systems.

Designed for R&D scientists and formulation engineers, this document moves beyond basic datasheets to provide a mechanistic understanding, formulation protocols, and characterization methodologies essential for optimizing this specific benzophenone derivative.

Executive Summary & Molecule Profile

2,4-Dimethyl-2'-methoxybenzophenone (DMMBP) is a substituted benzophenone derivative functioning primarily as a Norrish Type II photoinitiator . Unlike Type I initiators (which undergo homolytic cleavage), DMMBP requires a co-initiator (hydrogen donor) to generate reactive radicals.

The structural incorporation of electron-donating methyl and methoxy groups offers distinct advantages over unsubstituted benzophenone:

  • Red-Shifted Absorption: The auxochromic effects of the methoxy ($ -OCH_3

    
     -CH_3 $) groups typically shift the $ n \rightarrow \pi^* $ and $ \pi \rightarrow \pi^* $ transitions to longer wavelengths, potentially improving overlap with UV-LED emission spectra (365–395 nm).
    
  • Enhanced Solubility: The aliphatic substituents disrupt crystal packing, improving compatibility with diverse acrylate and methacrylate monomers.

  • Reactivity Modulation: The ortho-methoxy group (2'-position) introduces steric influence near the carbonyl center, which can modulate the triplet state lifetime and hydrogen abstraction efficiency.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification / Characteristic
Chemical Name (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone
CAS Number 750633-50-2
Molecular Formula $ C_{16}H_{16}O_2 $
Molecular Weight 240.30 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in HDDA, TPGDA, Acetone, MEK; Insoluble in Water
Absorption Max ($ \lambda_{max} $) ~250 nm, ~340 nm (Tail extends >380 nm)
Mechanism Type II (Hydrogen Abstraction)

Mechanism of Action

The photoinitiation efficiency of DMMBP relies on a bimolecular reaction with a synergist (typically a tertiary amine). Upon UV irradiation, DMMBP transitions to an excited triplet state ($ ^3[DMMBP]^* $), which then abstracts a hydrogen atom from the amine co-initiator.

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the photon absorption, intersystem crossing, and radical generation process.

G Start UV Irradiation (hν) DMMBP DMMBP (Ground State) Start->DMMBP Singlet Singlet State ^1[DMMBP]* DMMBP->Singlet Absorption Triplet Triplet State ^3[DMMBP]* Singlet->Triplet ISC (Intersystem Crossing) Exciplex Exciplex [DMMBP...Amine]* Triplet->Exciplex + Amine Quench O2 Quenching (Inhibition) Triplet->Quench + O2 Amine Amine Synergist (R-CH2-NR'2) Amine->Exciplex Radicals Radical Pair (Ketyl + α-Amino) Exciplex->Radicals H-Abstraction Polymer Polymerization Initiation Radicals->Polymer Initiation (α-Amino radical)

Figure 1: Mechanistic pathway of DMMBP photoinitiation showing the critical role of the amine synergist and oxygen sensitivity.

Formulation Protocols

Protocol A: Solubility & Compatibility Screening

Objective: Determine the maximum solubility limit of DMMBP in common reactive diluents.

  • Materials: DMMBP, Hexanediol Diacrylate (HDDA), TPGDA, TMPTA.

  • Procedure:

    • Prepare 10 mL vials of each monomer.

    • Add DMMBP in 1% increments (w/w) starting from 1%.

    • Sonicate at 40°C for 15 minutes.

    • Allow to cool to room temperature (25°C) and observe for 24 hours.

  • Pass Criteria: Solution remains optically clear with no recrystallization.

Protocol B: Preparation of Photosensitive Resin

Standard Test Formulation for Reactivity Profiling.

ComponentFunctionWeight % (Low)Weight % (High)
Aliphatic Urethane Acrylate Oligomer (Backbone)40.050.0
HDDA or TPGDA Reactive Diluent40.045.0
DMMBP Photoinitiator 1.0 4.0
MDEA or EDB Amine Synergist 1.5 6.0
Total 100.0 100.0

Step-by-Step Mixing:

  • Monomer Blend: Weigh the Oligomer and Diluent into an amber glass jar. Mix using a high-shear mixer at 500 RPM for 5 minutes.

  • Initiator Addition: Add the calculated amount of DMMBP .

  • Dissolution: Heat the mixture to 45°C and stir until DMMBP is fully dissolved (approx. 20-30 mins). Ensure the container is shielded from ambient UV light.

  • Synergist Addition: Cool to <30°C. Add the Amine Synergist (MDEA/EDB). Stir for 5 minutes.

    • Critical Note: Do not add amine while hot to prevent premature gelation (Michael addition) or volatilization.

Photopolymerization & Curing Protocol

Experimental Setup
  • Light Source: Mercury Arc Lamp (H-bulb) OR UV-LED (395 nm).

  • Irradiance: Calibrate to 500 mW/cm² (measured at sample surface).

  • Substrate: Glass slides or Leneta opacity charts.

Curing Workflow
  • Coating: Apply the formulation onto the substrate using a wire-wound drawdown bar (e.g., #10 bar for ~25 µm wet thickness).

  • Exposure: Pass the sample under the UV source.

    • Variable: Belt speed (m/min) or Exposure Time (s).

  • Tack-Free Test: Immediately after exposure, touch the surface with a cotton swab or gloved finger.

    • Rating 5: Surface is liquid.

    • Rating 1: Surface is dry, no marring (Tack-free).

Optimization Matrix (Example)
RunDMMBP (%)Amine (%)Ratio (PI:Amine)Cure Speed (m/min)Surface Tack
12.01.02:110Tacky
22.02.01:115Dry
32.03.01:1.520Dry
43.03.01:125Dry

Insight: Type II initiators often require a PI:Amine ratio between 1:1 and 1:1.5 (molar equivalent) for optimal surface cure to overcome oxygen inhibition.

Characterization & Validation

Real-Time FTIR (Double Bond Conversion)

To quantify the reaction kinetics, monitor the disappearance of the acrylate $ C=C $ peak.

  • Instrument: FTIR with ATR accessory.

  • Peak of Interest: Acrylate twisting vibration at 810 cm⁻¹ or 1405 cm⁻¹ .

  • Calculation:

    
    
    
    • Where $ A_t $ is the acrylate peak area at time $ t $.

    • $ A_{ref} $ is an internal reference peak (e.g., carbonyl at 1720 cm⁻¹, assuming it remains stable).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Surface Tackiness Oxygen InhibitionIncrease Amine Synergist concentration; Increase light intensity; Use Nitrogen inerting.
Yellowing Amine OxidationReduce Amine concentration; Switch to a less yellowing amine (e.g., acrylated amine).
Pre-mature Gelation Thermal instabilityStore formulation in the dark at <25°C; Add stabilizer (MEHQ) at 100-500 ppm.
Low Cure Depth High AbsorbanceDMMBP concentration is too high (Screening effect). Reduce PI loading.

References

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. Link

  • PubChem. (2023). Compound Summary: 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2).[1] National Library of Medicine. Link

  • Crivello, J. V., & Dietliker, K. (1998). Photoinitiators for Free Radical Cationic & Anionic Photopolymerisation. Wiley.[2] Link

Sources

Preparation of UV-curable coatings with 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance UV-Curable Coatings using 2,4-Dimethyl-2'-methoxybenzophenone

Part 1: Executive Summary & Chemical Profile

1.1 Introduction This application note details the formulation, application, and validation of UV-curable coatings utilizing 2,4-Dimethyl-2'-methoxybenzophenone (DMMBP) as a Type II photoinitiator. Unlike standard benzophenone, the introduction of methyl and methoxy substituents on the aromatic rings alters the molecule's solubility profile and absorption characteristics, potentially offering improved compatibility with acrylate monomers and a red-shifted absorption edge for better depth cure.

1.2 Mechanistic Distinction (Critical) It is imperative to distinguish DMMBP from common UV stabilizers (e.g., Oxybenzone).

  • UV Stabilizers (e.g., 2-hydroxy-4-methoxybenzophenone) possess an ortho-hydroxyl group that facilitates keto-enol tautomerism, dissipating UV energy as heat.

  • DMMBP lacks this ortho-hydroxyl functionality. Therefore, it behaves as a Type II Photoinitiator . Upon UV irradiation, it enters an excited triplet state and abstracts a hydrogen atom from a co-initiator (tertiary amine), generating reactive radicals that initiate polymerization.

1.3 Photoinitiation Mechanism The curing process relies on a bimolecular reaction. DMMBP absorbs UV energy, transitions to an excited triplet state (


), and forms an exciplex with the amine synergist. The amine donates a hydrogen, creating an 

-amino radical (the active initiating species) and a ketyl radical (typically inactive/terminating).

G UV UV Source (365-395 nm) PI DMMBP (Ground State) UV->PI hv Absorption Excited Triplet State ^3[DMMBP]* PI->Excited ISC Exciplex Exciplex Complex Excited->Exciplex + Amine Amine Amine Synergist (H-Donor) Amine->Exciplex Radicals Active Radical (Initiation) Exciplex->Radicals H-Abstraction Polymer Crosslinked Polymer Network Radicals->Polymer Propagation

Figure 1: Type II Photoinitiation Mechanism via Hydrogen Abstraction.

Part 2: Formulation Strategy

2.1 Materials Selection The success of DMMBP depends heavily on the correct choice of co-initiator and oligomer backbone.

Component CategoryRecommended MaterialFunctionConcentration (wt%)
Photoinitiator 2,4-Dimethyl-2'-methoxybenzophenone Absorbs UV energy; initiates cure.[1][2]3.0 - 5.0%
Co-Initiator MDEA (N-Methyldiethanolamine) or EDB (Ethyl-4-dimethylaminobenzoate)Hydrogen donor; reduces oxygen inhibition.3.0 - 6.0%
Oligomer Epoxy Acrylate (e.g., Bisphenol-A epoxy diacrylate)Provides hardness, chemical resistance, and fast cure speed.40 - 50%
Reactive Diluent TPGDA (Tripropylene glycol diacrylate)Adjusts viscosity; increases crosslink density.30 - 40%
Additives Flow/Leveling Agent (Polysiloxane)Prevents surface defects (craters/fisheyes).0.1 - 0.5%

2.2 Formulation Logic

  • Amine Ratio: A 1:1 to 1:1.5 molar ratio of PI to Amine is critical. Excess amine can lead to plasticization or yellowing; insufficient amine results in tacky surfaces due to oxygen inhibition.

  • Solubility: The methyl groups on DMMBP improve solubility in non-polar monomers compared to unsubstituted benzophenone, reducing the need for aggressive solvents.

Part 3: Experimental Protocol

3.1 Safety Precautions

  • Personal Protective Equipment (PPE): UV-blocking safety glasses, nitrile gloves, and lab coats are mandatory.

  • Environment: Perform all weighing and application steps under yellow light (lithography room conditions) to prevent premature gelation.

3.2 Step-by-Step Preparation

Step 1: Pre-mix Preparation

  • Weigh the Reactive Diluent (TPGDA) into a stainless steel mixing vessel.

  • Add DMMBP and the Amine Co-initiator to the diluent.

  • Action: Mix using a magnetic stirrer or low-shear overhead mixer at 40°C for 15 minutes.

  • Validation: Ensure the solution is optically clear. If DMMBP crystals remain, increase temperature to 50°C (do not exceed 60°C).

Step 2: Oligomer Incorporation

  • Add the Epoxy Acrylate Oligomer to the pre-mix.

  • Action: Switch to a high-shear disperser (Cowles blade) at 1000-1500 RPM.

  • Mix for 20 minutes. The friction will slightly raise the temperature; maintain <50°C.

  • Add Leveling Agents in the final 2 minutes of mixing.

Step 3: Degassing

  • Transfer the formulation to a vacuum chamber.

  • Degas at -0.08 MPa for 10 minutes to remove entrapped air bubbles.

Step 4: Coating Application

  • Substrate: Cleaned glass slides or phosphated steel panels.

  • Method: Use a wire-wound drawdown bar (e.g., #10 or #20 bar) to apply a wet film thickness of 25–50 microns .

Step 5: UV Curing

  • Equipment: UV Conveyor System (Mercury Arc Lamp, H-bulb).

  • Intensity: 80–120 W/cm.

  • Dosage Target: 400–600 mJ/cm².

  • Pass Speed: Adjust conveyor speed (typically 5–10 m/min) to achieve tack-free surface.

Workflow Start Weigh Diluent + PI + Amine Dissolve Dissolve at 40°C (Check Clarity) Start->Dissolve AddOlig Add Oligomer High Shear Mixing Dissolve->AddOlig Degas Vacuum Degassing AddOlig->Degas Apply Drawdown Application (25-50 µm) Degas->Apply Cure UV Exposure (Hg Lamp) Apply->Cure Test Characterization Cure->Test

Figure 2: Experimental Workflow for Coating Preparation.

Part 4: Characterization & Validation

To ensure the protocol's success, the following validation steps are required:

4.1 Cure Speed (Thumb Twist Test)

  • Method: Immediately after UV exposure, press a thumb onto the coating and twist.

  • Pass Criteria: No marring or surface tackiness. If tacky, reduce conveyor speed by 20% and re-run.

4.2 Solvent Resistance (MEK Rub Test - ASTM D5402)

  • Method: Rub the cured coating with a cheesecloth soaked in Methyl Ethyl Ketone (MEK).

  • Target: >200 double rubs without substrate exposure. This confirms high crosslink density.[3]

4.3 Pendulum Hardness (Konig - ASTM D4366)

  • Expectation: Epoxy acrylates initiated with benzophenone derivatives typically yield hard, brittle films (150+ seconds).

4.4 FTIR Conversion Analysis

  • Method: Monitor the disappearance of the acrylate C=C peak at 810 cm⁻¹ or 1407 cm⁻¹ .

  • Calculation:

    
    
    (Where 
    
    
    
    is the peak area before cure and
    
    
    is after cure).

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Surface Tackiness Oxygen InhibitionIncrease Amine concentration; increase UV intensity; switch to EDB (amine) for lower volatility.
Yellowing Amine OxidationReduce Amine concentration; ensure PI is not overdosed (>5%); switch to aliphatic amines.
Haze/Cloudiness Poor SolubilityDMMBP is not fully dissolved. Pre-dissolve DMMBP in the monomer at a higher temperature before adding oligomer.
Wrinkling Surface curing faster than bodyReduce UV peak intensity; add a small amount of long-wave (Type I) PI like TPO for depth cure balance.

References

  • MDPI. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization. Retrieved from [Link]

  • RadTech. (2020). Photoinitiator selection to advance the UV curing industry. Retrieved from [Link]

  • Tetra Chemical. (2024). Overview of the Composition of UV Curable Coatings and Epoxy Acrylates. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Crystallization of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4-Dimethyl-2'-methoxybenzophenone is an aromatic ketone of significant interest in synthetic chemistry and materials science. The purity of this compound is paramount for its effective use in downstream applications, including as a building block in pharmaceutical development or as a photoinitiator. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. This guide provides a detailed examination of the principles and a set of robust protocols for the recrystallization of 2,4-Dimethyl-2'-methoxybenzophenone, designed for researchers, chemists, and process development professionals. We will explore both single-solvent and two-solvent systems, explaining the underlying rationale for solvent selection and procedural steps to ensure high yield and purity.

Introduction: The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system.[1] The core principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[2] In an ideal recrystallization process, the impure compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purified form. The soluble impurities, ideally present in much smaller concentrations, remain in the cold solvent (the "mother liquor").[1] The success of this technique is critically dependent on the selection of an appropriate solvent.

Physicochemical Profile: 2,4-Dimethyl-2'-methoxybenzophenone

Understanding the physical properties of the target compound is the first step in designing a successful purification protocol.

  • IUPAC Name: (2,4-dimethylphenyl)(2-methoxyphenyl)methanone

  • CAS Number: 750633-50-2[3]

  • Molecular Formula: C₁₆H₁₆O₂[3]

  • Molecular Weight: 240.30 g/mol [3]

  • Structure: Aromatic ketone with methyl and methoxy substitutions. These groups influence the molecule's polarity and solubility. The presence of the polar ketone group and ether linkage, combined with the large nonpolar aromatic rings, suggests moderate polarity.

  • Solubility Profile (Inferred): Like other benzophenone derivatives, it is expected to be poorly soluble in water but soluble in various organic solvents.[4] Solvents like ethanol, acetone, ethyl acetate, and toluene are promising candidates.[4][5]

Solvent Selection: The Key to Purity

The ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvency at High Temperatures: The solvent must dissolve the compound completely at or near its boiling point.[2]

  • Low Solvency at Low Temperatures: The solvent should dissolve very little of the compound when cold (room temperature or below) to maximize recovery.[2]

  • Appropriate Boiling Point: The boiling point should be high enough to achieve sufficient solubility but low enough to be easily removed from the purified crystals during drying.[2]

  • Inertness: The solvent must not react with the compound being purified.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

  • Volatility: The solvent should be volatile enough to be easily evaporated from the final crystalline product.

Solvent Suitability Matrix for Aromatic Ketones
SolventBoiling Point (°C)PolarityRationale & Expected Behavior for 2,4-Dimethyl-2'-methoxybenzophenone
Water 100HighPoor. The compound is largely nonpolar and will be insoluble.[4]
Ethanol 78Medium-HighGood Candidate (Single-Solvent). The "like dissolves like" principle suggests good solubility in hot ethanol with significantly lower solubility upon cooling. A common choice for many organic solids.[5]
Methanol 65Medium-HighGood Candidate (Single-Solvent). Similar to ethanol but with a lower boiling point, which can be advantageous for heat-sensitive compounds.
Isopropanol 82MediumExcellent Candidate (Single-Solvent). Often provides a very steep solubility curve, leading to high recovery.
Acetone 56Medium-HighPotential, but may be too effective. Its high solvency might require very low temperatures for crystallization, potentially leading to lower recovery.[5] Its low boiling point can also lead to rapid evaporation.
Ethyl Acetate 77MediumGood Candidate (Solvent in a Pair). A versatile solvent that works well for compounds of intermediate polarity.
Toluene 111LowGood Candidate (Solvent in a Pair). Excellent for dissolving nonpolar and moderately polar aromatic compounds. High boiling point requires careful handling.
Hexane / Heptane ~69 / ~98LowExcellent Candidate (Antisolvent). The compound is likely to be poorly soluble in these nonpolar solvents, making them ideal as the second solvent (antisolvent) in a two-solvent system.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)

This is the preferred method when a single solvent with a steep solubility-temperature gradient can be identified.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2,4-Dimethyl-2'-methoxybenzophenone (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar or a boiling chip.

  • Add Minimum Hot Solvent: On a stirrer/hotplate, add a small portion of isopropanol (e.g., 3-4 mL) and bring the mixture to a gentle boil. Causality: Heating increases the solubility of the compound. Using a minimal amount of solvent is crucial for creating a saturated solution, which is necessary for high recovery upon cooling.[6]

  • Titrate to Dissolution: Continue adding small aliquots of hot isopropanol to the boiling solution until all the solid just dissolves.[6] Avoid adding a large excess of solvent, as this will reduce the final yield.

  • (Optional) Hot Gravity Filtration: If insoluble impurities (e.g., dust, inorganic salts) or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. Causality: This step removes impurities that do not dissolve. Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel.[7]

  • Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes. Causality: This step further decreases the solubility of the compound, maximizing the yield of crystallized product.[7]

  • Isolation by Vacuum Filtration: Collect the crystals using a Büchner funnel and vacuum filtration.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol. Causality: The cold solvent washes away the residual mother liquor (containing soluble impurities) without re-dissolving a significant amount of the purified product.[7]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization (Example with Toluene-Hexane)

This method is ideal when the compound is highly soluble in one solvent ("solvent") and poorly soluble in another ("antisolvent"), and no single solvent provides an adequate solubility curve.[8]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2,4-Dimethyl-2'-methoxybenzophenone in a minimal amount of hot toluene (the "solvent") on a hotplate.

  • Addition of Antisolvent: While keeping the solution hot, add hexane (the "antisolvent") dropwise until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation.[8] Causality: The addition of the antisolvent decreases the overall solubility of the target compound in the mixed solvent system, bringing it to the point of crystallization.

  • Re-clarification: Add a few drops of hot toluene to the cloudy solution until it just becomes clear again. This ensures the system is at the exact saturation point at that high temperature.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation, Washing & Drying: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of cold hexane (or a cold toluene/hexane mixture). Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Start with Crude Solid ChooseSolvent Choose Solvent System (Single or Two-Solvent) Start->ChooseSolvent Dissolve Dissolve Solid in Minimum Hot Solvent ChooseSolvent->Dissolve InsolubleCheck Insoluble Impurities? Dissolve->InsolubleCheck HotFilt Hot Gravity Filtration InsolubleCheck->HotFilt Yes SlowCool Slowly Cool to Room Temp InsolubleCheck->SlowCool No HotFilt->SlowCool IceBath Cool in Ice Bath SlowCool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for purification by recrystallization.

The Principle of Temperature-Dependent Solubility

Solubility_Principle Solubility vs. Temperature Y_axis Solubility X_axis_start Y_axis->X_axis_start    X_axis_end Temperature X_axis_start->X_axis_end P1 Low Temp (Low Solubility) P2 High Temp (High Solubility) P1->P2 Compound Solubility Curve P3 Soluble Impurity (Stays in Solution) P4 P4 P3->P4 A A: Dissolution Point (Saturated Hot Solution) B B: Crystallization Point (Pure Solid Precipitates) A->B Cooling

Caption: Ideal solubility curves for recrystallization.

Characterization and Purity Assessment

The success of the recrystallization must be validated.

  • Melting Point Analysis: This is the most common and rapid method. A pure compound will have a sharp melting point range (typically < 1-2 °C). An impure compound will melt over a wider range and at a lower temperature than the pure substance. Compare the melting point of the recrystallized product to the crude starting material.

  • Thin-Layer Chromatography (TLC): Compare the TLC of the crude material, the recrystallized product, and the mother liquor. The purified product should ideally show a single spot, while the crude material may show multiple spots. The mother liquor will contain the soluble impurities.

  • Spectroscopy (NMR, IR): For rigorous confirmation, acquire ¹H NMR or ¹³C NMR spectra to confirm the chemical structure and absence of impurity signals.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not dissolve. 1. Insufficient solvent. 2. Incorrect solvent choice.1. Add more solvent in small portions. 2. Select a more polar or suitable solvent.
No crystals form upon cooling. 1. Too much solvent was added. 2. Solution is not saturated. 3. Compound is very soluble even when cold.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a "seed crystal" of the pure compound. 4. If using a two-solvent system, add more antisolvent.
"Oiling out" occurs (liquid separates instead of solid). 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated.1. Re-heat the solution to dissolve the oil, add more solvent, and cool again. 2. Choose a solvent with a lower boiling point.
Low recovery of product. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold. 4. Compound has significant solubility in the cold solvent.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure filtration apparatus is properly pre-heated. 3. Always use ice-cold solvent for washing. 4. Choose a different solvent system.
Colored product obtained. Colored impurities are present.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

References

  • Patel, A. (n.d.). Distillation of aromatic ketone from aromatic alcohol with acid. Google Patents.
  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4,4'-Methoxybenzophenone. Retrieved from [Link]

  • European Patent Office. (1984). Process for preparing benzophenone derivatives. Retrieved from [Link]

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Techniques in Chemistry. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). A convenient preparation of novel benzophenone derivatives. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying and separating benzophenone.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aldehyde-ketone mixtures.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4-Dimethylbenzophenone (CAS 1140-14-3). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dihydroxybenzophenone. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of 2,4-Dimethyl-2'-methoxybenzophenone Synthesis

Introduction: The "Methoxy-Aluminum" Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2,4-Dimethyl-2'-methoxybenzophenone is suffering from low yields (<50%) or high impurity profiles.

The synthesis of this molecule typically involves the Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with o-anisoyl chloride (2-methoxybenzoyl chloride).

The Core Problem: The standard catalyst, Aluminum Chloride (


), is a "double-edged sword." While necessary to generate the electrophilic acylium ion, it coordinates strongly with the ether oxygen on the 2'-methoxy group. This coordination lowers the activation energy for nucleophilic attack on the methyl group, leading to demethylation .

The Result: Instead of your target, you produce significant quantities of the phenolic impurity: 2,4-Dimethyl-2'-hydroxybenzophenone.

This guide provides the protocols to navigate this specific chemical conflict.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Low Yield & Byproduct Formation

Q1: My LC-MS shows a large peak with a mass of [M-14]. What is this? A: This is the "Demethylation Signal." You have formed the phenol derivative (2,4-Dimethyl-2'-hydroxybenzophenone).

  • Cause: Reaction temperature was too high during the addition phase, or the reaction was left too long before quenching.

    
     is harsh on aryl methyl ethers.
    
  • Fix: Maintain the reaction temperature strictly between 0°C and 5°C during the addition of the catalyst. Do not reflux unless absolutely necessary for conversion.

Q2: I used 1.1 equivalents of


 but the reaction stalled at 50% conversion. 
A:  This is a stoichiometry error specific to oxygenated substrates.
  • The Science: The product (benzophenone) acts as a Lewis base and complexes with 1 equivalent of

    
    . Furthermore, the methoxy oxygen  in your starting material also coordinates with 
    
    
    
    .
  • Fix: You must use 2.2 to 2.5 equivalents of

    
    .
    
    • 1.0 eq for the Carbonyl generation.[1][2]

    • 1.0 eq for the Product Complexation.

    • 0.2-0.5 eq excess to drive kinetics.

Q3: The product is oiling out and difficult to crystallize. A: This often indicates the presence of the ortho-isomer or residual xylene.

  • The Science: While m-xylene directs strongly to the 4-position (due to cooperative directing effects of the 1,3-methyls), steric hindrance from the o-anisoyl chloride can sometimes force minor acylation at the 2-position (between the methyls), though this is rare. More likely, you have unreacted xylene trapped in the oil.

  • Fix: Perform a steam distillation or high-vacuum strip to remove excess xylene before attempting crystallization. Use Isopropanol (IPA) or Methanol for recrystallization.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 2,4-Dimethyl-2'-methoxybenzophenone via Friedel-Crafts Acylation minimizing ether cleavage.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8][9]RoleNotes
2-Methoxybenzoyl Chloride 1.0Electrophile SourceEnsure free of acid (hydrolysis product).[7]
m-Xylene (1,3-Dimethylbenzene) 1.1 - 1.2NucleophileSlight excess acts as solvent/carrier.
Aluminum Chloride (

)
2.2 - 2.4 CatalystMust be anhydrous/fresh. Yellow powder = hydrated/dead.
Dichloromethane (DCM) SolventMediumDry (water <0.02%).
Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and pressure-equalizing addition funnel.

  • Solvent Charge: Add 2-Methoxybenzoyl chloride (1.0 eq) and dry DCM (5-10 volumes) to the flask. Cool to 0°C in an ice/salt bath.

  • Substrate Addition: Add m-Xylene (1.2 eq) to the cooled solution.

  • Catalyst Addition (The Critical Step):

    • Add

      
        (2.4 eq) portion-wise (solid addition) or dropwise (if dissolved in nitromethane - not recommended due to toxicity).
      
    • Rate: Maintain internal temp < 5°C .

    • Why? Adding

      
       to the mixture of both reactants ("Inverse Addition") keeps the concentration of the aggressive Acylium-
      
      
      
      complex low relative to the nucleophile, favoring C-C bond formation over O-demethylation.
  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Do not heat.

  • Monitoring: Check TLC/HPLC. Look for disappearances of the acid chloride.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (500g) + Conc. HCl (50mL) .

    • Why? The acid is required to break the strong Aluminum-Oxygen complexes.

  • Workup: Separate organic layer.[2] Wash with water, then 10% NaOH (removes any demethylated phenol byproduct), then Brine. Dry over

    
    .
    

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the competition between the desired Acylation and the undesired Demethylation, highlighting the "Kill Zone" where yield is lost.

ReactionPathway cluster_conditions Critical Control Parameters Start 2-Methoxybenzoyl Chloride Complex Acylium-Al Complex (Active Electrophile) Start->Complex + AlCl3 (0°C) Xylene m-Xylene AlCl3 AlCl3 (Catalyst) Transition Sigma Complex Complex->Transition + m-Xylene (Electrophilic Attack) Product TARGET: 2,4-Dimethyl-2'-methoxybenzophenone Transition->Product - HCl (Aromatization) SideRxn IMPURITY: 2,4-Dimethyl-2'-hydroxybenzophenone (Phenol) Product->SideRxn Excess AlCl3 + Heat (Ether Cleavage)

Caption: Reaction pathway showing the critical divergence between the desired acylation and the temperature-dependent demethylation side reaction.

Part 4: Advanced Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Yield < 40% Moisture in

or Solvent.

reacts violently with water, killing the catalyst. Use fresh bottle; dry DCM over molecular sieves.
High Phenol Impurity Reaction temp > 25°C or Reaction time > 6 hrs.Keep temp < 5°C during addition. Quench immediately upon conversion.
Dark/Tarry Mixture Polymerization of Xylene or degradation.This occurs if

is added too fast. Slow down addition. Ensure inert atmosphere (

).
No Reaction Passive

.
If the

is white/clumped, it is hydrated. It should be a free-flowing yellow/grey powder.

Part 5: Alternative Catalysis (Green Chemistry)

If the


 route continues to cause demethylation issues despite temperature control, consider Metal Triflates .
  • Catalyst: Copper(II) Triflate -

    
     or Scandium Triflate - 
    
    
    
    .
  • Advantage: These are milder Lewis acids that are effective for Friedel-Crafts acylation but significantly less aggressive toward ether linkages (anisoles) compared to Aluminum halides.

  • Protocol Adjustment: These reactions often require higher temperatures (reflux in DCE or Toluene) but maintain the integrity of the methoxy group [4].

References

  • Friedel-Crafts Acylation Mechanism : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

  • Demethylation by Aluminum Chloride

    • Mechanism of selective ether cleavage: This is a well-documented side reaction in the acylation of anisoles.
    • Reference: Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. NIH/PubMed. [Link]

  • Friedel-Crafts Chemistry : Olah, G. A. (Ed.).[3] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Alternative Catalysts (Metal Triflates) : Ross, J., & Xiao, J. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry. [Link]

Sources

Technical Support Center: Benzophenone Synthesis & Acylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimizing Yield in Friedel-Crafts Acylation Ticket Type: Advanced Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Deceptively Simple Ketone

Synthesizing benzophenone derivatives via Friedel-Crafts acylation is a cornerstone reaction in medicinal chemistry, yet it remains prone to specific failure modes. Unlike alkylation, acylation is self-limiting (the product deactivates the ring), but this advantage brings its own challenge: The Product-Catalyst Complex .

This guide moves beyond the textbook mechanism to address the practical "why" behind low yields, sticky residues, and isomeric impurities. We treat the reaction not just as a chemical transformation, but as a system of competing equilibria managed by stoichiometry and thermodynamics.

Module 1: The Moisture & Catalyst Integrity System

Status: Critical | Common Symptom: "Reaction turned purple/black, low yield, strong HCl evolution."

The most common failure in benzophenone synthesis isn't the organic chemistry; it's the inorganic chemistry of the catalyst. Aluminum chloride (


) is not just a catalyst; in this reaction, it is a stoichiometric reagent .[1]
The "Dead Catalyst" Phenomenon

 is extremely hygroscopic. Once hydrated, it forms 

or aluminoxanes, which are catalytically inactive for acylation.

The Stoichiometry Trap: In alkylation, you need catalytic amounts (0.1 eq). In acylation , the resulting benzophenone acts as a Lewis base, coordinating with the Aluminum to form a stable 1:1 complex.

  • Requirement: You need 1.0 eq of

    
     to bind the product + 0.1–0.2 eq to catalyze the reaction.
    
  • Total Standard Load: 1.1 to 1.2 equivalents.

Troubleshooting Guide: Catalyst Activity
SymptomDiagnosisCorrective Action
White smoke upon opening reagent bottle

is partially hydrolyzed (HCl gas).
Discard. Use fresh, free-flowing yellow/white powder. If grey/clumped, activity is compromised.[2]
Violent bubbling upon additionReaction is too fast; thermal runaway risk.Cool to 0°C. Add acyl chloride dropwise. Violent gas evolution indicates rapid HCl release; ensure venting is adequate.
Yield < 50% despite full time"Catalyst Poisoning" by product complexation.Increase

load.
If using 1.0 eq, bump to 1.2 eq. The reaction stops once free Lewis acid is depleted.

Module 2: Controlling Regioselectivity & Side Reactions

Status: High Priority | Common Symptom: "TLC shows multiple spots; NMR shows isomeric mixtures."

While polyacylation is rare (the acyl group strongly deactivates the ring), regio-isomerism is the primary side reaction when synthesizing substituted benzophenones (e.g., 4-methylbenzophenone).

The Mechanism of Selectivity

The reaction is governed by the stability of the Sigma Complex (Arenium Ion) .

G Start Benzoyl Chloride + AlCl3 Acylium Acylium Ion (R-C≡O+) Start->Acylium Ionization Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack on Ring Sigma->Sigma Isomerization (Reversible if hot) Complex Product-AlCl3 Complex (Stable) Sigma->Complex -H+ (Fast) Product Benzophenone (Free Ketone) Complex->Product H2O/HCl (Hydrolysis Step)

Figure 1: The Acylation Pathway. Note that the "Complex" stage is a thermodynamic sink. The reaction effectively stops here until aqueous workup.

FAQ: Impurity Profiling

Q: I see a small spot running just above my product on TLC. Is it di-acylated?

  • A: Unlikely.[3] The benzophenone ring is deactivated. That spot is likely unreacted starting material or a regio-isomer (e.g., ortho-isomer).

  • Fix: Check stoichiometry. If starting material remains, do not add more acyl chloride; add more catalyst.

Q: How do I minimize the ortho isomer in substituted synthesis?

  • A: Steric bulk and Temperature.

    • Solvent: Switch from Nitrobenzene (polar, stabilizes ortho transition state) to Carbon Disulfide (

      
      )  or DCM  (favors para due to sterics).
      
    • Temperature: Lower temperatures (0–10°C) favor the kinetic product (para). High temperatures can lead to thermodynamic equilibration, increasing the meta ratio in some reversible systems (though rare in irreversible acylation).

Module 3: The Workup Bottleneck (Breaking the Complex)

Status: Operational | Common Symptom: "Emulsions, sticky aluminum salts, product trapped in aqueous layer."

The reaction isn't over when the reflux stops. The


 complex is a Lewis Acid-Base adduct that requires significant energy to break.
The "Ice-Shock" Protocol
  • Quench: Pour the reaction mixture slowly into a slurry of Crushed Ice + Conc. HCl .

    • Why HCl? It solubilizes aluminum salts (

      
      ) preventing the formation of gelatinous 
      
      
      
      precipitates that cause emulsions.
  • Hydrolysis Time: Stir vigorously for 15–30 minutes. The organic layer should turn from dark red/brown (complex) to yellow/clear (free ketone).

  • Extraction: If the product is solid, filter it directly. If liquid/oiled, extract with DCM.

Data Table: Solvent Effects on Side Reactions
SolventPolarityPrimary RiskBenefit
Nitrobenzene HighHard to remove (bp 210°C); stabilizes ortho attack.Good solubility for

.
Dichloromethane (DCM) ModerateLow boiling point limits reaction temp (40°C).Easy workup; favors para selectivity.
Carbon Disulfide (

)
LowFlammable/Toxic.Excellent para selectivity; easy removal.
Neat (Benzene) N/APoly-substitution of solvent (if Benzene is reagent).High rate; simplifies workup.

Module 4: Advanced Troubleshooting Flowchart

Troubleshooting Start Problem Detected Yield Low Yield? Start->Yield Purity Impure / Wrong Isomer? Start->Purity CatCheck Did you use >1.1 eq AlCl3? Yield->CatCheck SpotCheck Is impurity Starting Material? Purity->SpotCheck CatYes Yes CatCheck->CatYes CatNo No CatCheck->CatNo Moisture Moisture CatYes->Moisture Check Moisture/Reagents AddCat AddCat CatNo->AddCat Action: Increase Catalyst to 1.2 eq SpotYes Yes SpotCheck->SpotYes SpotNo No (Isomer/Tar) SpotCheck->SpotNo TimeTemp TimeTemp SpotYes->TimeTemp Action: Increase Temp/Time Solvent Solvent SpotNo->Solvent Action: Change Solvent (DCM/CS2 for Para)

Figure 2: Decision Matrix for Benzophenone Synthesis Optimization.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis; Springer: New York, 2007. (Mechanistic grounding of Acylium ions).
  • Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963. (The definitive text on Lewis Acid stoichiometry).
  • BenchChem. Preventing Byproduct Formation in the Acylation of Benzene. Retrieved from .

  • Sigma-Aldrich. Friedel–Crafts Acylation: Reaction Mechanisms and Protocols. Retrieved from .

  • Sartori, G.; Maggi, R. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes; CRC Press, 2009. (Modern alternatives to AlCl3).[4]

Sources

Technical Support Center: Solubilizing 2,4-Dimethyl-2'-methoxybenzophenone (DMMB)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DMMB-001 Compound: 2,4-Dimethyl-2'-methoxybenzophenone (CAS: 750633-50-2) Classification: Type II Photoinitiator / UV Absorber Status: Active Support Guide[1]

Executive Summary & Chemical Profile[1][2]

The Challenge: 2,4-Dimethyl-2'-methoxybenzophenone (DMMB) is a crystalline solid with a high lattice energy.[1] While the benzophenone core is lipophilic, the methoxy substitution introduces a dipole that creates a specific solubility window. Users often report "haze" (micro-crystallization) or "crash out" (precipitation) after cooling monomer formulations.[1]

The Solution Logic: Optimizing solubility requires overcoming the Crystal Lattice Energy using Solvation Energy . This is achieved by matching the Hansen Solubility Parameters (HSP) of the monomer to the solute and using kinetic energy (heat) to reach thermodynamic equilibrium, followed by stabilization techniques to prevent recrystallization.

Chemical Profile Table
PropertyValue / CharacteristicImplication for Solubility
Structure Aromatic Ketone + Methoxy + 2 MethylsModerate Polarity; High Dispersion forces.[1]
Physical State Crystalline SolidRequires energy input (Heat/Shear) to break lattice.[1]
H-Bonding Acceptor (Methoxy/Carbonyl)Compatible with donors (e.g., Hydroxyls in HEMA) but prefers aprotic polar hosts.[1]
Key Risk SupersaturationMetastable solutions may look clear but precipitate weeks later.[1]

Module 1: The Solubility Landscape (Hansen Parameters)

To predict compatibility, we utilize Hansen Solubility Parameters (HSP) .[1][2][3][4][5] DMMB dissolves best when the monomer's parameters (


) align with the solute's interaction radius (

).

HSP Interaction Logic:

  • 
     (Dispersion):  The methyl groups on DMMB require monomers with high dispersion forces (aromatics or long alkyl chains).[1]
    
  • 
     (Polarity):  The methoxy group requires moderate polarity.[1] Purely non-polar monomers (like Hexane) will fail.[1]
    
  • 
     (H-Bonding):  DMMB is an H-bond acceptor.[1] It pairs well with monomers that have moderate H-bonding capacity (e.g., Urethane Acrylates).[1]
    
Monomer Compatibility Matrix (Predicted)
Monomer ClassRepresentative MonomerSolubility RatingTechnical Note
Mono-functional Acrylates IBOA (Isobornyl Acrylate)Excellent High dispersion match; bulky structure prevents DMMB recrystallization.[1]
Di-functional Acrylates HDDA (1,6-Hexanediol diacrylate)Good Standard reactive diluent.[1] Good solvency but lower viscosity may encourage crystal growth if saturated.[1]
Polar Monomers HEMA (2-Hydroxyethyl methacrylate)Moderate Good polarity match, but excessive H-bonding can squeeze out the hydrophobic DMMB core.[1]
Highly Polar/Ionic Acrylic Acid / WaterPoor Phase separation likely.[1] Requires co-solvent (e.g., Ethanol or Acetone).[1]

Module 2: Troubleshooting Protocols

Workflow: The "Thermal Ramp" Dissolution Method

Use this protocol if you observe undissolved flakes or haze.

Objective: Determine if the issue is kinetic (slow dissolving) or thermodynamic (insoluble).

DissolutionProtocol Start Start: Solid DMMB in Monomer Mix 1. High Shear Mix (2000 RPM, 5 min) Start->Mix Check1 Dissolved? Mix->Check1 Heat 2. Thermal Ramp (Heat to 60°C) Check1->Heat No Result Stable Solution Check1->Result Yes Cool 3. Controlled Cool (1°C/min to RT) Heat->Cool Seed 4. Seed Test (Add 1 crystal) Cool->Seed Seed->Result Crystal Dissolves Fail Incompatible (Use Co-solvent) Seed->Fail Crystal Grows

Caption: Figure 1. The Thermal Ramp Protocol ensures thermodynamic equilibrium is reached, distinguishing between slow dissolution and true saturation.

Detailed Steps:

  • Weighing: Target a concentration of 1-5% w/w.[1] (DMMB is typically effective at 2-3%).[1]

  • Inhibition: Ensure your monomer contains sufficient inhibitor (MEHQ ~100-500 ppm) before heating to prevent premature polymerization.[1]

  • Heating: Heat the mixture to 60°C while stirring. This overcomes the lattice energy of the DMMB crystals.

    • Warning: Do not exceed 80°C to avoid thermal initiation.[1]

  • Observation: The solution must be crystal clear at 60°C. If haze remains at 60°C, the concentration is too high for that monomer.

  • Cooling: Allow to cool to room temperature (RT).

Workflow: The "Seed Test" (Validation)

How do you know it won't crash out next week?

  • Take your clear solution at RT.

  • Add a single tiny crystal of solid DMMB back into the vial.

  • Wait 24 hours.

    • Pass: The crystal dissolves or remains unchanged.

    • Fail: The crystal grows larger or triggers a cloud of precipitation. This indicates the solution was supersaturated .

Module 3: Advanced Stabilization (Eutectics)[1]

If DMMB recrystallizes despite using the correct monomers, you are fighting crystallization kinetics . You can disrupt this by forming a Liquid Eutectic Mixture .

The Science: Mixing two crystalline photoinitiators lowers the melting point of both, often creating a liquid blend at room temperature. This liquid blend is miscible in monomers and cannot recrystallize easily because the crystal lattice structure is disrupted.

Recommended Eutectic Blend:

  • Component A: 2,4-Dimethyl-2'-methoxybenzophenone (DMMB)[1]

  • Component B: 1-Hydroxycyclohexyl phenyl ketone (CPK) or TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[1]

Protocol:

  • Mix DMMB and Component B at a 1:1 ratio by weight.

  • Melt them together in a beaker at 70°C until a homogeneous liquid forms.

  • Cool to RT.[1] If it remains liquid (or a soft paste), use this blend as your photoinitiator package.[1] It will dissolve instantly in monomers without recrystallization risks.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone to dissolve DMMB first? A: Yes, this is the "Solvent Assist" method. Dissolve DMMB in a minimum amount of acetone (or ethyl acetate), add this concentrate to your monomer, and then strip the solvent via vacuum if necessary. Caution: Residual solvent can affect cured film properties (shrinkage/voids).[1]

Q2: My formulation turns yellow after adding DMMB. Is this normal? A: Benzophenone derivatives can impart a slight yellow cast, especially in amine-rich systems (synergists).[1] However, deep yellowing might indicate thermal degradation during dissolution.[1] Ensure you did not exceed 80°C during the solubilization step.

Q3: Is DMMB water-soluble? A: No. It is highly hydrophobic.[1][6] For water-based hydrogels (e.g., PEG-DA systems), you must pre-dissolve DMMB in a water-miscible organic solvent (like Ethanol or DMSO) or use a surfactant to create a nano-emulsion.[1]

Q4: Why does it dissolve in HDDA but crash out of PEG-400-DA? A: PEG-400-DA is more polar and has higher hydrogen bonding character than HDDA.[1] DMMB is predominantly lipophilic.[1] As the molecular weight of the PEG chain increases, the "solvent power" for aromatic small molecules often decreases. Switch to a lower MW PEG-DA or add a coupling agent like IBOA.[1]

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Defines the

    
     methodology for predicting polymer/solute compatibility). 
    
  • Sigma-Aldrich. (2024).[1] 2,4-Dimethylbenzophenone Derivative Properties. (General physical properties of methyl-substituted benzophenones).

  • Crivello, J. V., & Dietliker, K. (1998).[1] Photoinitiators for Free Radical Cationic & Anionic Photopolymerisation. Wiley-VCH.[1] (Mechanisms of Type II photoinitiators and solubility challenges).

  • IGM Resins. (2023).[1] Application Guide: Solubilization of Solid Photoinitiators. (Industrial protocols for handling crystalline PIs like Omnirad series).[1]

  • PubChem. (2024).[1] Compound Summary: 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2).[1][7] National Library of Medicine.[1] [1]

Sources

Reducing yellowing effects in 2,4-Dimethyl-2'-methoxybenzophenone applications

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Insight: Why This Molecule Yellows

To solve the yellowing, you must first understand that 2,4-Dimethyl-2'-methoxybenzophenone (DMBP) behaves fundamentally differently from standard UV stabilizers like Oxybenzone.

  • The "Missing" Stabilizer: Standard UV filters possess a hydroxyl group at the 2-position. This allows for Excited State Intramolecular Proton Transfer (ESIPT) , a mechanism that safely dissipates UV energy as heat. DMBP has a methoxy group at the 2'-position.[1] It cannot perform ESIPT.

  • The Radical Trap: Upon UV exposure, DMBP enters a long-lived triplet state. Without ESIPT, this energy is not dissipated. Instead, the molecule abstracts hydrogen (often from the solvent or its own 2,4-methyl groups), generating ketyl radicals .

  • Benzylic Oxidation: The methyl groups at the 2 and 4 positions are "benzylic." They are electron-rich and highly prone to oxidation. When these oxidize, they form aldehydes or couple to form conjugated quinoid structures , which are intensely yellow/brown.

The Yellowing Cascade (Mechanism)

YellowingMechanism UV UV Light / Heat DMBP DMBP (Colorless) UV->DMBP Triplet Triplet State (T1) (Long-lived) DMBP->Triplet Excitation Complex Metal-Ligand Complex (YELLOW) DMBP->Complex + Metal Ions Radical Benzylic/Ketyl Radical Triplet->Radical H-Abstraction Quinone Quinoid Species (YELLOW/BROWN) Radical->Quinone + O2 (Oxidation) O2 Atmospheric O2 Metal Trace Metals (Fe/Cu) Metal->Complex

Figure 1: The dual pathways of discoloration: Oxidative degradation via radical formation (top) and metal chelation (bottom).

Troubleshooting Guide: Root Cause Analysis

Use this diagnostic workflow to identify the specific source of discoloration in your sample.

Phase 1: The "Quick Check" (Visual & Chemical)
ObservationProbable CauseImmediate Action
Yellow Powder (Raw Material) Impurities from synthesis (unreacted phenols or metal catalysts).Perform Protocol A (Recrystallization).
Solution turns yellow immediately upon mixing Metal Chelation (Iron/Copper contamination in solvent or water).Add EDTA (0.05%) or check solvent quality.
Solution yellows over time (Storage) Benzylic Oxidation or Photodegradation.Add Antioxidant (BHT/Tocopherol) + Light Shielding.
Yellowing upon pH increase (Alkaline) Demethylation (Hydrolysis) forming phenolate ions (Halochromism).Adjust pH to neutral/acidic (pH < 7).
Phase 2: Advanced Diagnostics (Workflow)

Troubleshooting Start Issue: Sample Yellowing CheckSolubility Dissolve in Ethanol Start->CheckSolubility Clear Solution Clear? CheckSolubility->Clear MetalCheck Add EDTA/Chelator Clear->MetalCheck Yes (Yellow Solution) HPLC Run HPLC (Check Purity) Clear->HPLC No (Precipitate) ColorGone Color Fades? MetalCheck->ColorGone MetalIssue Cause: Metal Contamination Action: Add Chelating Agent ColorGone->MetalIssue Yes OrganicIssue Cause: Oxidation/Degradation ColorGone->OrganicIssue No OrganicIssue->HPLC NewPeaks New Peaks Detected? HPLC->NewPeaks Purify Action: Recrystallize (Protocol A) NewPeaks->Purify Yes (>0.5% Impurity) Stabilize Action: Add Antioxidants (Protocol B) NewPeaks->Stabilize No (Trace Oxidation)

Figure 2: Decision tree for isolating the source of yellowing.

Experimental Protocols

Protocol A: Purification via Recrystallization

Use this if your raw material is off-color (yellow/beige) instead of white.

Objective: Remove trace metal catalysts (AlCl3, ZnCl2) and oxidative byproducts from synthesis.

  • Solvent Selection: Use Ethanol/Water (9:1) or Petroleum Ether/Ethyl Acetate . Avoid chlorinated solvents if possible, as they can generate radicals.

  • Dissolution: Dissolve the crude DMBP in the minimum amount of boiling ethanol.

  • Chelation Step (Critical): Add 0.1% w/w EDTA (disodium salt) to the hot solution. This binds any residual Iron (Fe) or Aluminum (Al) that forms yellow complexes.

  • Filtration: Filter hot to remove insoluble impurities.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.

  • Wash: Wash the crystals with cold ethanol.

  • Drying: Vacuum dry at <40°C. High heat during drying causes surface oxidation (yellow crust).

Protocol B: Formulation Stabilization

Use this for liquid formulations or polymeric matrices.

Objective: Block the radical pathway and prevent benzylic oxidation.

The "Triple Defense" System:

  • Primary Antioxidant (Radical Scavenger):

    • Recommendation:BHT (Butylated Hydroxytoluene) or Vitamin E (Tocopherol) at 0.1% - 0.5%.

    • Note: Avoid BHT if the product is exposed to Nitrogen Oxides (NOx) fumes (e.g., gas forklifts in warehouses), as BHT itself turns yellow ("phenolic yellowing"). In that case, use Hindered Amine Light Stabilizers (HALS) .

  • Secondary Antioxidant (Peroxide Decomposer):

    • Recommendation:Phosphites (e.g., Tris(2,4-di-tert-butylphenyl)phosphite). These reduce the hydroperoxides formed on the methyl groups back to colorless alcohols.

  • Chelating Agent:

    • Recommendation:Disodium EDTA (0.05%) or Citric Acid. Essential if the formulation contains water or contacts metal machinery.

Frequently Asked Questions (FAQs)

Q1: My DMBP powder was white, but after 3 months in storage, the top layer turned yellow. Is it ruined?

  • A: Likely not. This is "surface oxidation." The 2,4-dimethyl groups on the surface reacted with air.

  • Fix: Perform a simple recrystallization (Protocol A).

  • Prevention: Store under Nitrogen or Argon blanket. Use amber glass containers to block UV light.

Q2: I added DMBP to a lotion (pH 8), and it turned bright yellow instantly.

  • A: This is a Halochromic Shift . While DMBP is methoxy-substituted, trace amounts of demethylated impurity (2'-hydroxy or 4-hydroxy) may be present. In alkaline pH (pH > 7.5), these form phenolate ions which are highly colored.

  • Fix: Ensure the pH of your formulation is slightly acidic (pH 5.5 - 6.5).

Q3: Can I use Oxybenzone (Benzophenone-3) stabilizers to protect my DMBP?

  • A: Yes, ironically. Because DMBP lacks the self-protecting ESIPT mechanism, adding a small amount of a traditional UV absorber (like Octocrylene or Oxybenzone) can shield the DMBP molecules from absorbing the UV photons that trigger the radical degradation.

Q4: I see "Phenolic Yellowing" mentioned in literature. Is this relevant?

  • A: Only if you are using BHT as an antioxidant. If your DMBP contains BHT and is stored in an area with forklift fumes (NOx), the BHT will turn yellow (forming quinone methides).

  • Test: Expose a sample to ammonia vapor. If the yellow color turns pink/red, it is phenolic yellowing (BHT), not DMBP degradation.

References

  • Benzophenone Photochemistry

    • Mechanism of Ketyl Radical Formation: DMBP lacks the intramolecular hydrogen bond of 2-hydroxybenzophenones, leading to high triplet yields and hydrogen abstraction.
    • Source: Allen, N. S. (1996). Photochemistry and photophysics of polymer materials. Wiley. (MDPI Review on Benzophenone Derivatives).

  • Benzylic Oxidation: The 2,4-dimethyl substitution pattern is susceptible to auto-oxidation to form colored aldehydes and quinones.
  • Yellowing in Pharmaceutical/Cosmetic Formulations

    • Phenolic Yellowing & BHT: Understanding the interaction between antioxidants and environmental gases.[2]

    • Source:Textile Research Journal, "Phenolic Yellowing: Causes and Prevention." Link

  • Source: BASF Plastic Additives Handbook.
  • Analytical Methods

    • HPLC Analysis of Benzophenone Impurities
    • Source:Journal of Pharmaceutical and Biomedical Analysis. Link

Disclaimer: This guide is for research and development purposes. Users should perform their own stability testing (ICH Q1A) to validate these protocols for their specific matrix.

Sources

Overcoming steric hindrance in 2,4-Dimethyl-2'-methoxybenzophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2,4-Dimethyl-2'-methoxybenzophenone Reactions Ticket ID: #SH-BP-2026-02 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Ortho" Lock

You are likely encountering low yields or recovered starting material because 2,4-Dimethyl-2'-methoxybenzophenone is not just a ketone; it is a sterically locked molecular gate .

  • Ring A (2,4-Dimethyl): The ortho-methyl group at C2 creates immediate steric pressure on the carbonyl.

  • Ring B (2'-Methoxy): The ortho-methoxy group twists the phenyl ring out of plane to minimize repulsion with the carbonyl oxygen.

The Consequence: The carbonyl carbon is buried in a "cone of protection." Standard nucleophiles (Grignard, NaBH₄) cannot access the Burgi-Dunitz trajectory (107°) effectively, leading to enolization (if


-protons were available, though here it's methyls, so reduction/non-reaction dominates) or reductive side-reactions .

This guide provides field-proven protocols to bypass this steric lock using Organocerium chemistry and Titanium(IV)-mediated activation .

Module 1: Nucleophilic Addition (Grignard/Organolithium)

User Issue:

"I tried adding MeMgBr to the ketone, but I only recovered the starting material. No alcohol formed."

Root Cause Analysis:

Standard Grignard reagents act as bases when steric hindrance prevents nucleophilic attack. The bulky ortho-substituents block the approach, causing the Grignard to either reduce the ketone (via


-hydride transfer) or simply fail to react.
The Solution: The Imamoto Organocerium Protocol

To force addition, you must transmetallate the Grignard to an Organocerium species. Organocerium reagents are more nucleophilic and less basic , and they coordinate strongly to the carbonyl oxygen, compressing the steric bulk.

Protocol: CeCl₃-Mediated Addition

Reagents:

  • Anhydrous CeCl₃ (Must be "bead" form or carefully dried heptahydrate).

  • THF (Freshly distilled/dry).

  • Grignard Reagent (e.g., MeMgBr).[1]

Step-by-Step Workflow:

  • CeCl₃ Activation (CRITICAL):

    • Place 1.5 eq. of CeCl₃·7H₂O in a flask.

    • Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the resulting white powder. Note: Improper drying is the #1 cause of failure.

    • Cool to room temperature under Argon. Suspend in dry THF. Stir for 2 hours to form a milky suspension.

  • Transmetallation:

    • Cool the CeCl₃/THF suspension to -78°C.

    • Add the Grignard reagent (1.5 eq.) dropwise.

    • Stir for 1 hour at -78°C. The reagent is now R-CeCl₂.

  • Addition:

    • Dissolve your hindered benzophenone in minimal THF.

    • Add dropwise to the organocerium mixture at -78°C.

    • Crucial Deviation: Unlike normal ketones, allow this mixture to warm to 0°C or even Room Temperature over 4 hours. The cerium activation protects against side reactions.

  • Quench:

    • Quench with 10% aqueous acetic acid (prevents emulsion better than HCl).

Troubleshooting Decision Tree

Organocerium_Troubleshooting Start Issue: Low Yield with CeCl3 Check_Drying Did you dry CeCl3·7H2O at 140°C under vacuum? Start->Check_Drying Check_Temp Did you warm the reaction to RT? Check_Drying->Check_Temp Yes Fail_Water FAILURE: Residual water killed the organometallic. Retry drying step. Check_Drying->Fail_Water No / Unsure Result_Success Isolate Tertiary Alcohol Check_Temp->Result_Success Yes Fail_Kinetics FAILURE: Steric barrier too high for low temp. Warm to 0°C or RT. Check_Temp->Fail_Kinetics No (Kept at -78°C)

Caption: Diagnostic logic for Organocerium addition failures.

Module 2: Reductive Amination (Imine Formation)

User Issue:

"I cannot form the imine/Schiff base. Refluxing with amine and acid catalyst (TsOH) yields nothing."

Root Cause Analysis:

The equilibrium for imine formation (


) is heavily disfavored for sterically hindered diaryl ketones. Water produced in the reaction hydrolyzes the unstable imine back to the ketone faster than it can be reduced. Standard Dean-Stark traps are often insufficient.
The Solution: Titanium(IV) Chloride Mediation

TiCl₄ serves a dual purpose:

  • Super-Lewis Acid: Activates the carbonyl to an extreme degree.

  • Chemical Dehydrant: Irreversibly binds the water produced as titanium oxides/hydroxides, driving the equilibrium to completion.

Protocol: TiCl₄-Mediated Reductive Amination

Safety Warning: TiCl₄ fumes violently in air. Use strict Schlenk technique.

Reagents:

  • Amine (1.2 eq.)

  • TiCl₄ (0.6 - 1.0 eq. of 1M solution in DCM)

  • Triethylamine (Et₃N) (2.0 eq.) to trap HCl.

  • Reducing Agent: NaBH₃CN or NaBH(OAc)₃.

Step-by-Step Workflow:

  • Complexation:

    • Dissolve 2,4-Dimethyl-2'-methoxybenzophenone (1 eq.) and the Amine (1.2 eq.) in dry Toluene or DCM.

    • Cool to 0°C.[2]

    • Add TiCl₄ dropwise. The solution will turn deep orange/red (Ti-complex).

    • Add Et₃N dropwise.

  • Imine Formation:

    • Allow to warm to RT and stir for 6–12 hours. (Monitor by IR: disappearance of C=O stretch at ~1660 cm⁻¹, appearance of C=N at ~1630 cm⁻¹).

    • Note: If starting material persists, reflux the mixture (if Toluene) for 2 hours.

  • Reduction:

    • One-Pot Method: Cool back to 0°C. Add a solution of NaBH₃CN (2 eq.) in MeOH directly to the Ti-complex mixture.

    • Caution: Exothermic.

  • Workup:

    • Quench with 1N NaOH (to break Ti-N complexes). Filter the white TiO₂ precipitate through Celite.

Module 3: Demethylation of the 2'-Methoxy Group

User Issue:

"I need the phenol, but BBr₃ is giving incomplete conversion or messy byproducts."

The Solution: Pyridine Hydrochloride Melt

Boron tribromide (BBr₃) can be sterically hindered from coordinating effectively to the crowded 2'-methoxy oxygen. A high-temperature molten salt approach often works better for these "protected" ethers.

Protocol:

  • Mix the substrate with 10 equivalents of Pyridine Hydrochloride .

  • Heat the neat solid mixture to 180–200°C in a sealed tube or round bottom flask.

  • The mixture will melt. Stir for 2–4 hours.

  • Cool to RT (solidifies). Dissolve in water and extract with Ethyl Acetate.

Comparative Data: Reagent Efficacy

Reaction TypeStandard ReagentOutcome on Hindered BPRecommended ReagentExpected Yield
Nucleophilic Addition MeMgBr / Et₂O< 10% (Recovery SM)MeMgBr + CeCl₃ / THF 85-92%
Reduction to Alcohol NaBH₄ / EtOHSlow / IncompleteLuche (NaBH₄ + CeCl₃) > 95%
Imine Formation Amine + TsOH< 5% (Equilibrium fail)Amine + TiCl₄ 80-88%
Demethylation HBr / AcOHDecompositionPyridine·HCl (200°C) 75-85%

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents." Journal of the American Chemical Society, 111.12 (1989): 4392-4398.

  • White, J. D., et al. "Titanium(IV) chloride-mediated reductive amination of ketones." Journal of Organic Chemistry, 58.12 (1993): 3466-3468.

  • Bhatt, M. V., & Kulkarni, S. U. "Cleavage of ethers." Synthesis, 1983(04), 249-282.

  • Concellón, J. M., et al. "Reaction of organocerium reagents with chiral

    
    -amino ketones." Journal of Organic Chemistry, 67.7 (2002): 2197-2205. 
    

Disclaimer: These protocols involve hazardous chemicals (TiCl₄, Organometallics). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Technical Support Center: Purification of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Post-Synthesis Workup & Impurity Removal Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Scope

This guide addresses the purification of 2,4-Dimethyl-2'-methoxybenzophenone (CAS: 750633-50-2), typically synthesized via Friedel-Crafts acylation of m-xylene with 2-methoxybenzoyl chloride (o-anisoyl chloride) using Aluminum Chloride (


).

Common Impurity Profile:

  • Unreacted m-Xylene: Solvent/Reagent carryover (bp: 139°C).

  • 2-Methoxybenzoic Acid: Hydrolysis product of unreacted acid chloride.

  • 2-Hydroxy-2',4'-dimethylbenzophenone: A byproduct caused by

    
    -induced demethylation of the methoxy group.
    
  • Aluminum Salts: Gelatinous emulsions formed during quenching.

Diagnostic Decision Tree (Visual Guide)

The following logic gate helps you identify the correct purification protocol based on your crude material's physical state.

PurificationLogic Start Crude Reaction Mixture (Post-Quench) StateCheck Physical State? Start->StateCheck Liquid Oily / Viscous Liquid StateCheck->Liquid Solid Precipitate / Solid StateCheck->Solid OdorCheck Smells like Solvent (Sweet/Aromatic)? Liquid->OdorCheck TLC_Acid TLC: Spot at Baseline (Acidic Impurity)? Solid->TLC_Acid TLC_Phenol TLC: Lower Rf than Product (Phenolic Impurity)? OdorCheck->TLC_Phenol No Action_Steam Protocol A: Azeotropic Removal/High Vac OdorCheck->Action_Steam Yes (m-Xylene) Action_Base Protocol B: Alkaline Wash (pH 12) TLC_Acid->Action_Base Yes Action_Cryst Protocol C: Recrystallization (EtOH) TLC_Acid->Action_Cryst No TLC_Phenol->Action_Base Yes (Demethylated) TLC_Phenol->Action_Cryst No (Isomers)

Caption: Decision matrix for selecting the appropriate purification protocol based on physical state and TLC analysis.

Troubleshooting Guides & FAQs

Issue 1: The "Sticky Oil" Phenomenon

Symptom: The product refuses to crystallize and remains a viscous amber oil, even after rotary evaporation. Root Cause: Residual m-xylene.[1] The boiling point of m-xylene (139°C) is high enough that standard rotary evaporation (40-50°C) often fails to remove it completely. The presence of solvent lowers the melting point of your product ("oiling out").[2]

Corrective Action (Protocol A): Do not overheat the oil, as benzophenones can degrade.

  • Azeotropic Distillation: Add water to the oil and perform a steam distillation. m-Xylene forms a heteroazeotrope with water (bp ~94°C) and will distill over.

  • High Vacuum: If the scale is small (<5g), subject the oil to high vacuum (<1 mbar) at 60°C for 2 hours.

  • Seed Crystal: Once the solvent is removed, dissolve in a minimum amount of hot Ethanol (EtOH). Cool to 0°C and scratch the glass. If you have a seed crystal from a previous batch, add it now.

Issue 2: The "Yellow Shift" (Demethylation)

Symptom: The product has a deep yellow/orange hue and shows a new spot on TLC slightly below the main product spot. Root Cause:


 is a harsh Lewis acid. If the reaction temperature exceeded 50°C or ran too long, the ortho-methoxy group was cleaved, forming a phenol (2-hydroxy-2',4'-dimethylbenzophenone). This phenol forms a yellow chelate with residual aluminum.

Corrective Action (Protocol B - The "Phenol Purge"): You must exploit the acidity of the phenolic impurity.

  • Dissolve the crude organic layer in Dichloromethane (DCM) or Ethyl Acetate.

  • The Critical Wash: Wash vigorously with 1M NaOH (pH > 12).

    • Mechanism:[3][4][5][6] The target molecule (Methoxy ether) is stable and stays in the organic layer. The impurity (Phenol) becomes a phenolate salt (water-soluble) and moves to the aqueous layer.

    • Visual Check: The aqueous layer often turns bright yellow (phenolate anion).

  • Separate layers.[7] Wash the organic layer with brine, dry over

    
    , and evaporate.[7]
    
Issue 3: Aluminum Emulsions

Symptom: During workup, the separatory funnel contains a gelatinous white "gunk" that prevents layer separation. Root Cause: Incomplete hydrolysis of aluminum salts.


 is gelatinous.

Corrective Action:

  • Acidify: Add 1M HCl until the aqueous layer is clearly acidic (pH < 2). This converts insoluble

    
     into soluble 
    
    
    
    .
  • Filter: If solids persist, filter the entire biphasic mixture through a pad of Celite before attempting separation.

Master Protocols

Protocol C: Recrystallization of Benzophenones

Target Purity: >98% HPLC

Solvent Selection: Benzophenones typically crystallize well from lower alcohols.

  • Primary Solvent: Ethanol (95%) or Methanol.

  • Anti-Solvent (if needed): Water.[7]

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add hot Ethanol (near boiling, ~78°C) dropwise. Swirl constantly. Add just enough solvent to dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble black specks (carbonized material), filter the hot solution through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Let it cool to room temperature slowly (do not place directly in ice).

  • Crystallization: Once room temp is reached, move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter via vacuum filtration (Buchner funnel).

  • Wash: Wash the crystals with ice-cold Ethanol (pre-chilled to -20°C). Note: Warm ethanol will re-dissolve your product.

  • Drying: Dry in a vacuum oven at 40°C.

Quantitative Data: Solubility Profile
SolventTempSolubility StatusApplication
Water 25°CInsolubleWashing (removes salts/acids)
1M NaOH 25°CInsoluble (Target) / Soluble (Impurity)Removing Phenolic byproducts
Ethanol 78°CHighly SolubleRecrystallization Solvent
Ethanol 0°CLow SolubilityRecrystallization Solvent
m-Xylene 25°CSolubleReactant (Must be removed)

Scientific Validation (Self-Check)

Before proceeding to the next synthesis step, validate your purification using these metrics:

  • TLC Analysis:

    • Mobile Phase: Hexane:Ethyl Acetate (9:1 or 8:2).

    • Rf Values (Approx):

      • Target (Methoxy): ~0.5 - 0.6

      • Impurity (Phenol): ~0.3 - 0.4 (Streaks due to H-bonding).

      • Impurity (Acid): ~0.0 (Baseline).

  • Melting Point:

    • Verify against literature.[5] 2,4-dimethyl-2'-methoxybenzophenone derivatives typically melt between 70°C - 90°C (depending on exact polymorph/purity). A broad range (>2°C) indicates retained xylene.

  • NMR Check (

    
    ): 
    
    • Look for the Methoxy Singlet : ~3.7 - 3.8 ppm (3H).

    • Look for Methyl Singlets : ~2.3 ppm (two distinct peaks for 2,4-dimethyl).

    • Red Flag: Disappearance of the methoxy peak and appearance of a broad singlet >5.0 ppm indicates demethylation (OH group).

References

  • Friedel-Crafts Acylation Mechanisms & Workup

    • Source: "Friedel-Crafts Acylation of m-Xylene with Acid Chlorides."[5] Experimental Organic Chemistry, Gilbert & Martin, 5th Edition.[8]

    • Relevance: Establishes the baseline for handling and acid quenching protocols.
  • Demethylation by Aluminum Chloride

    • Source: "Regioselective demethylation of polymethoxybenzophenones with aluminum chloride." Tetrahedron Letters.
    • Relevance: Confirms the risk of methoxy cleavage at elevated temper
  • Purification of Benzophenones

    • Source: "Synthesis and Purification of Substituted Benzophenones." Organic Syntheses, Coll. Vol. 3.
    • Relevance: Provides standard crystallization solvent systems (Ethanol/W
  • Solubility Data & Physical Properties

    • Source: PubChem Compound Summary for Benzophenone Deriv
    • Relevance: Solubility logic for NaOH washes (Phenol vs Ether).

Sources

Technical Support Center: Crystallization of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 2,4-Dimethyl-2'-methoxybenzophenone (CAS No. 750633-50-2).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific substituted benzophenone. Crystallization is as much an art as it is a science, relying on a deep understanding of solubility, thermodynamics, and kinetics. This document synthesizes established principles with practical, field-tested advice to help you achieve high-purity crystalline material efficiently.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of aromatic ketones like 2,4-Dimethyl-2'-methoxybenzophenone.

Q1: My compound has "oiled out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid. This typically happens for one of two reasons:

  • The boiling point of your chosen solvent is higher than the melting point of your compound.

  • The solution is too supersaturated at a temperature where the compound is still molten, causing it to separate as a liquid phase.

Causality & Solution: To resolve this, your primary goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point.

  • Re-heat the Solution: Add more of the primary solvent to the mixture and heat until the oil fully redissolves.

  • Slow Cooling Protocol: Allow the solution to cool much more slowly. A rapid temperature drop can shock the system, favoring the kinetically faster (but undesirable) liquid-liquid phase separation. Let the flask cool to room temperature on the benchtop, undisturbed, before moving to an ice bath.[2]

  • Solvent System Re-evaluation: If oiling out persists, the solvent is likely inappropriate.[3] The solvent's boiling point should be at least 10°C below the compound's melting point.[3] Consider a lower-boiling point solvent or a mixed solvent system where you can more finely tune the solubility.

Q2: I've cooled my solution, but no crystals have formed. What are the next steps?

A2: The failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated or that the nucleation energy barrier has not been overcome.

Causality & Solution: You need to induce nucleation, the initial formation of stable crystal seeds.

  • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline 2,4-Dimethyl-2'-methoxybenzophenone, add a single, tiny crystal to the cooled solution. This "seed" provides a perfect template for other molecules to align onto, bypassing the initial energy barrier for nucleation.

  • Reduce Volume: If the solution is not saturated enough, you may have used too much solvent.[2] Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again slowly.

  • Anti-Solvent Addition: If using a single solvent system, consider a two-solvent (or anti-solvent) approach. Slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation. Add a drop or two of the primary solvent to redissolve the precipitate and then allow the system to cool slowly.[2]

Q3: The crystallization yielded very fine needles or powder, leading to low recovery and difficult filtration. How can I grow larger crystals?

A3: The formation of very small crystals is typically a result of rapid nucleation and growth, which happens when the solution becomes supersaturated too quickly.

Causality & Solution: To grow larger, more easily filterable crystals, you must slow down the crystallization process.

  • Decrease the Rate of Cooling: This is the most critical factor. Ensure the solution cools as slowly as possible. Insulating the flask with cotton or placing it in a warm water bath that is allowed to cool to room temperature can significantly improve crystal size.[5]

  • Reduce Supersaturation: Work with a less concentrated solution. While it may seem counterintuitive, starting with a slightly more dilute solution (requiring more solvent to be evaporated or a lower temperature to be reached for saturation) slows the process, allowing individual crystals more time to grow.

  • Minimize Agitation: Do not disturb the flask during the cooling and growth phase. Agitation can cause secondary nucleation, leading to a large number of small crystals instead of a few large ones.[5]

Q4: My final crystalline product is discolored or shows impurities by analysis (e.g., TLC, NMR). What went wrong?

A4: This indicates that impurities were either trapped within the crystal lattice (inclusion) or adsorbed onto the crystal surface. This often happens during rapid crystal growth.

Causality & Solution: The principle of recrystallization is that impurities remain in the solution (the "mother liquor") while the pure compound crystallizes out.

  • Perform a Second Recrystallization: The most straightforward solution is to repeat the process. Dissolve the impure crystals in the minimum amount of hot solvent and recrystallize slowly.[2]

  • Activated Charcoal Treatment: If the discoloration is due to highly colored, non-polar impurities, they can be removed with activated charcoal. Add a very small amount of charcoal (a micro-spatula tip) to the hot, dissolved solution and swirl for a few minutes. The impurities adsorb to the charcoal's surface. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2] Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Wash the Crystals: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities from the crystal surfaces.[6]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common crystallization challenges.

G start Crude Product in Hot Solvent cool Cool Solution Slowly start->cool check_crystals Crystals Formed? cool->check_crystals oiled_out Problem: 'Oiling Out' check_crystals->oiled_out Oiled no_crystals Problem: No Crystals check_crystals->no_crystals No filter_wash Filter & Wash Crystals with Cold Solvent check_crystals->filter_wash Yes reheat Re-heat, Add More Solvent, Cool Slower oiled_out->reheat induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce check_purity Check Purity/Color filter_wash->check_purity pure_product Pure Crystalline Product check_purity->pure_product Pure impure_product Problem: Impure/Colored check_purity->impure_product Impure rerun Re-crystallize (Optional: Use Charcoal) impure_product->rerun reheat->cool induce->cool rerun->start

Caption: A flowchart for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for crystallizing 2,4-Dimethyl-2'-methoxybenzophenone?

A1: The "like dissolves like" principle is your best guide.[3] 2,4-Dimethyl-2'-methoxybenzophenone is a substituted aromatic ketone, making it a relatively non-polar molecule but with a polar carbonyl group. A good crystallization solvent should dissolve the compound when hot but poorly when cold.

Based on the structures of similar benzophenones, here is a logical screening progression:

  • Alcohols: Ethanol, methanol, and isopropanol are excellent starting points. They are polar enough to dissolve benzophenones at their boiling points but often show a steep solubility curve upon cooling. Methanol has been successfully used for refining other methoxybenzophenones.[7]

  • Aromatic Solvents: Toluene or xylene can be effective, though their higher boiling points may increase the risk of oiling out.[8]

  • Ketones: Acetone is a strong solvent for benzophenones and might be useful as part of a mixed-solvent system.[8][9]

  • Esters: Ethyl acetate is another common solvent that often works well for moderately polar compounds.[10]

  • Mixed-Solvent Systems: If a single solvent does not provide a sharp enough solubility difference between hot and cold, a mixed system is ideal. Common pairs include Ethanol/Water, Acetone/Hexane, or Toluene/Hexane.[2]

Q2: How do I perform a reliable solvent screening test?

A2: A systematic "line-of-vials" approach is efficient.[11]

  • Place a small amount (e.g., 20-30 mg) of your crude material into several small test tubes or vials.

  • Add a potential solvent dropwise to one tube at room temperature, swirling after each drop. If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be useful as the "good" solvent in a two-solvent system.

  • If the compound is insoluble at room temperature, gently heat the tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • An ideal solvent is one where the compound is sparingly soluble at room temperature, fully soluble at high temperature, and forms a large quantity of crystalline precipitate upon cooling.

Q3: Can impurities affect the crystallization process itself?

A3: Absolutely. Impurities can act as "habit modifiers," changing the shape of the crystals, or they can inhibit nucleation altogether, sometimes leading to the stubborn refusal of a compound to crystallize.[12] If you suspect significant impurities are preventing crystallization, it may be necessary to first purify the crude material by another method, such as column chromatography, before attempting a final recrystallization.[2]

Data & Protocols

Solubility of Structurally Related Benzophenones
CompoundWaterEthanolAcetoneToluene/BenzeneDichloromethane
Benzophenone InsolubleSolubleSolubleSolubleSoluble
4,4'-Dimethoxybenzophenone Insoluble[8]Soluble[8]Soluble[8]Moderately Soluble[8]Soluble[8]
2,4-Dimethylbenzophenone InsolubleLikely SolubleLikely SolubleLikely SolubleLikely Soluble

Note: This table is for guidance. Experimental verification is essential.

Standard Single-Solvent Recrystallization Protocol

This protocol is a self-validating system for purifying 2,4-Dimethyl-2'-methoxybenzophenone.

  • Dissolution:

    • Place the crude 2,4-Dimethyl-2'-methoxybenzophenone in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar or a boiling chip.

    • Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring.

    • Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary):

    • If you observe insoluble impurities (e.g., dust, inorganic salts) or if you have treated the solution with charcoal, you must perform a hot gravity filtration.[3]

    • Pre-heat a second Erlenmeyer flask containing a small amount of solvent on the hotplate. Place a stemless funnel with fluted filter paper on top.

    • Pour the hot solution through the fluted filter paper quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass or inverted beaker.

    • Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling will result in smaller crystals.[5]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Once the bulk of the solvent (mother liquor) has been removed, wash the crystals on the filter paper with a small portion of ice-cold solvent to rinse away remaining impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent. Re-apply the vacuum.

  • Drying and Verification:

    • Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to dry completely. Drying in a vacuum oven (at a temperature well below the melting point) is recommended for complete solvent removal.

    • Verify the purity of the recrystallized product by taking a melting point. A pure compound will have a sharp melting point range (typically < 2°C). Compare this to the melting point of the crude material.

References

  • Stubborn benzophenone - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2024, May 30). Available from: [Link]

  • 4,4'-Methoxybenzophenone - Solubility of Things. Available from: [Link]

  • 2,4-Dimethylbenzophenone | C15H14O | CID 70831 - PubChem. Available from: [Link]

  • J. Chem. SOC. (C), 1969 - RSC Publishing. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. (2023, September 5). J. Am. Chem. Soc. Available from: [Link]

  • Recrystallization Techniques in Chemistry | PDF | Solubility | Filtration - Scribd. Available from: [Link]

  • Chemical Properties of 2,4-Dimethylbenzophenone (CAS 1140-14-3) - Cheméo. Available from: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (2021, July 1). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available from: [Link]

  • Exp 2 - Crystallization. Available from: [Link]

  • Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01547D. (2021, January 8). Available from: [Link]

  • How to crystallize your sample — X-ray Core - KU Leuven. (2026, February 6). Available from: [Link]

  • Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-Out as Monitored In-Process Using ATR FTIR Spectroscopy - ACS Publications. (2004, September 1). Crystal Growth & Design. Available from: [Link]

  • 2,4-dimethyl-4'-methoxybenzophenone (C16H16O2) - PubChemLite. Available from: [Link]

  • US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents.
  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29). International Journal of Chemical and Biochemical Sciences. Available from: [Link]

  • CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid - Google Patents.
  • Process for the manufacture of hydroxyalkoxybenzophenones - European Patent Office - EP 0721929 B1. (1999, October 27). Available from: [Link]

  • CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google Patents.
  • The preparation of crystalline derivatives of aldehydes and ketones - Creative Chemistry. Available from: [Link]

  • crystallography-crystallization-guide.pdf - IMSERC. Available from: [Link]

  • CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents.
  • Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones - Beilstein Archives. Available from: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and characterization protocol for 2,4-Dimethyl-2'-methoxybenzophenone , designed for application scientists and medicinal chemists.

Executive Summary: The Structural Challenge

In the synthesis of pharmacologically active benzophenones—common scaffolds in UV filters, polymerization initiators, and non-steroidal anti-inflammatory drugs (NSAIDs)—regiocontrol is often imperfect. The Friedel-Crafts acylation or Grignard addition pathways used to synthesize 2,4-Dimethyl-2'-methoxybenzophenone (Target) frequently generate thermodynamic or kinetic byproducts, most notably the 4'-methoxy isomer or 2,5-dimethyl variants .[1]

This guide provides a definitive 1H NMR characterization protocol. Unlike standard data sheets, we focus on the comparative performance of 1H NMR in distinguishing the target molecule from its closest structural analogs. We demonstrate that specific coupling patterns in the aromatic region, rather than chemical shift values alone, are the critical "performance metrics" for validating this compound.

Chemical Context & Synthesis Logic[2][3][4]

To interpret the NMR data accurately, one must understand the electronic environment created by the substituents:

  • Ring A (2,4-Dimethyl): The 2-methyl group provides steric bulk near the carbonyl, twisting the ring out of planarity. The 4-methyl adds electron density via hyperconjugation.[1]

  • Ring B (2'-Methoxy): The ortho-methoxy group creates a distinct "ABCD" spin system (four non-equivalent protons) and exerts a strong shielding effect on the H-3' proton.[1]

Critical Quality Attribute (CQA): The primary failure mode in this synthesis is contamination with 2,4-Dimethyl-4'-methoxybenzophenone .[1] The "Performance" of your assay is defined by its ability to resolve the ortho-methoxy (Target) from the para-methoxy (Impurity).[1]

Experimental Protocol: High-Resolution Acquisition

For unambiguous assignment, follow this "Self-Validating" protocol.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.[1]
    
    • Why:

      
       minimizes viscosity-induced line broadening compared to DMSO-
      
      
      
      , essential for resolving the complex splitting of Ring B.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Note: Avoid saturation. High concentrations can induce stacking interactions that shift aromatic peaks, obscuring the diagnostic

      
      -coupling.
      
Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1):

    
     3.0 seconds.
    
    • Reasoning: Methyl protons relax slower than aromatic protons. A short D1 will suppress methyl integration, leading to false stoichiometry calculations (e.g., finding 2.5H instead of 3H).

  • Scans (NS): 16 (minimum) to 64.

  • Spectral Width: -2 to 14 ppm.[1]

Comparative Analysis: Target vs. Alternatives

This section compares the spectral "fingerprint" of the target against its most common isomer.[2][3]

Scenario A: The "Ortho" vs. "Para" Methoxy Discrimination

The most robust method to validate 2,4-Dimethyl-2'-methoxybenzophenone is the analysis of Ring B (the methoxy-bearing ring).[1]

FeatureTarget: 2'-Methoxy (Ortho) Alternative: 4'-Methoxy (Para) Performance Insight
Spin System ABCD (Four distinct signals)AA'BB' (Symmetric doublet pair)Primary Differentiator
Methoxy Shift

3.72 ppm (Singlet)

3.86 ppm (Singlet)
Ortho-OMe is slightly shielded by the twisted carbonyl.[1]
Aromatic H-3' Doublet/Multiplet at

6.9-7.0 ppm
Doublet at

6.95 ppm (part of AA'BB')
Look for the complexity of the splitting.[1]
Aromatic H-6' Doublet of Doublets (dd) at

7.4-7.5 ppm
Doublet at

7.80 ppm
Key Diagnostic: H-6' in the Target is less deshielded than H-2'/6' in the Para isomer.[1]
Scenario B: The Dimethyl Pattern (Ring A)

Both isomers share the 2,4-dimethyl substitution, but the shifts verify the "2,4" pattern versus a "2,5" or "3,4" alternative.

  • Methyls: Two distinct singlets at

    
     2.33 and 2.36 ppm.
    
    • Validation: If you see a triplet or quartet, you have ethyl contamination. If you see a single peak integrating to 6H, you likely have the symmetric 2,6-dimethyl isomer (a common impurity if 2,6-lutidine derivatives were used).

  • Ring A Protons:

    • H-6 (Ortho to C=O): Doublet (

      
      7.2 ppm).[1][4]
      
    • H-5 (Meta to C=O): Doublet of doublets or broad doublet (

      
      7.0 ppm).
      
    • H-3 (Between Methyls): Singlet (broad) or doublet with small coupling (

      
      7.05 ppm).[1]
      

Data Summary: Chemical Shift Assignments

The following table synthesizes authoritative fragment data [1, 2, 3] to provide the reference shifts for 2,4-Dimethyl-2'-methoxybenzophenone in


.
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ring A 2-CH3 2.33Singlet3H-Shielded by orthogonal ring current.[1]
Ring A 4-CH3 2.36Singlet3H-Typical aryl-methyl position.[1]
Ring A H-5 7.01 - 7.05Multiplet/d1H

Ortho coupling to H-6.[1]
Ring A H-3 7.05 - 7.09Singlet (br)1H

Meta coupling only (isolated).[1]
Ring A H-6 7.22Doublet1H

Deshielded by C=O[1] (Ortho).[2][4]
Ring B 2'-OCH3 3.72Singlet3H-Distinctive Methoxy singlet.[1]
Ring B H-3' 6.99Doublet1H

Ortho to OMe (Shielded).[1]
Ring B H-5' 7.04Triplet/td1H-Para to C=O, Meta to OMe.[1]
Ring B H-4' 7.45Triplet/td1H-Para to OMe.[1]
Ring B H-6' 7.40 - 7.50Doublet/dd1H

Ortho to C=O[1] (Deshielded).

Note: Values are derived from comparative analysis of 2,4-dimethylbenzophenone and 2-methoxybenzophenone fragments [1][2]. Small variations (


 ppm) may occur depending on concentration.[1]

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure and rejecting isomers using the data above.

NMR_Workflow Start Crude Product (Benzophenone Synthesis) H1_Scan Acquire 1H NMR (CDCl3, 400 MHz) Start->H1_Scan Check_Me Check Methyl Region (2.0 - 2.5 ppm) H1_Scan->Check_Me Check_OMe Check Methoxy Region (3.5 - 4.0 ppm) H1_Scan->Check_OMe Check_Ar Analyze Aromatic Region (6.5 - 8.0 ppm) Check_Me->Check_Ar Two distinct singlets (2.33, 2.36 ppm) Result_Iso26 REJECT: 2,6-Dimethyl Isomer Check_Me->Result_Iso26 One singlet (6H) (Symmetry) Check_OMe->Check_Ar Singlet at ~3.72 ppm Result_Target CONFIRMED: 2,4-Dimethyl-2'-methoxy Check_Ar->Result_Target Ring B: ABCD Pattern (Complex 4-spin system) Result_Iso4 REJECT: 4'-Methoxy Isomer Check_Ar->Result_Iso4 Ring B: AA'BB' Pattern (Two symmetric doublets)

Caption: Decision tree for distinguishing the target 2'-methoxy regioisomer from common synthetic byproducts.

References

  • Royal Society of Chemistry (RSC) . "Supporting Information: Cross-coupling reaction of triorganoindiums with acyl chlorides." RSC Advances, 2013. (Contains exact shifts for 2,4-dimethylbenzophenone and 2-methoxybenzophenone fragments).

  • ChemicalBook . "2,4-Dimethylbenzophenone 1H NMR Spectrum & Data." Accessed October 2023.

  • National Institute of Standards and Technology (NIST) . "2,4-Dimethylbenzophenone Mass Spectrum and Properties." NIST Chemistry WebBook, SRD 69.

  • Oxford Instruments . "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note.

Sources

Technical Guide: HPLC Method Development for 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Optimizing Isomeric Selectivity and Resolution

Executive Summary

This guide presents a comparative analysis of HPLC methodologies for 2,4-Dimethyl-2'-methoxybenzophenone (DMMBP) , a substituted benzophenone intermediate often critical in photo-initiator synthesis and pharmaceutical applications.

While standard C18 alkyl phases are the industry default, this guide demonstrates that they often fail to resolve DMMBP from its closely related regioisomers (e.g., 2,4-dimethyl-4'-methoxybenzophenone) due to identical hydrophobicity (logP). We propose and validate an alternative approach using Phenyl-Hexyl stationary phases , leveraging


-

interactions to achieve superior resolution (

).

The Analytical Challenge: Structural Isomerism

2,4-Dimethyl-2'-methoxybenzophenone possesses two aromatic rings: a dimethyl-substituted ring and a methoxy-substituted ring.

  • Hydrophobicity: High (Predicted LogP

    
     3.8–4.2).
    
  • Critical Impurities: Regioisomers (positional isomers) and unreacted starting materials (e.g., 2,4-dimethylbenzoic acid derivatives).

  • The Problem: On standard C18 columns, separation is driven almost exclusively by hydrophobic subtraction. Since regioisomers often have nearly identical hydrophobic volumes, they co-elute or tail significantly.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2]

We compared two distinct separation mechanisms to determine the optimal method for purity analysis.

Alternative A: The Standard Approach (C18)
  • Column: C18 (Octadecylsilane), 100 Å, 3.5 µm.

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).

  • Pros: Robust, low backpressure, widely available.

  • Cons: Poor selectivity for aromatic positional isomers. ACN suppresses

    
    -
    
    
    
    retention mechanisms.
Alternative B: The Advanced Approach (Phenyl-Hexyl) [RECOMMENDED]
  • Column: Phenyl-Hexyl, 100 Å, 3.5 µm.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking.
  • Mobile Phase: Methanol (MeOH) / Water (0.1% Formic Acid).[1][2]

  • Pros: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the benzophenone rings. The methoxy group position (
    
    
    
    vs.
    
    
    ) significantly alters this interaction, creating separation space.
  • Why Methanol? Unlike Acetonitrile, Methanol is a protic solvent that does not possess

    
    -electrons. ACN contains a triple bond (C
    
    
    
    N) that competes with the analyte for the stationary phase's
    
    
    -system, effectively "muting" the selectivity. Methanol allows the unique selectivity of the Phenyl-Hexyl phase to dominate.

Experimental Data & Performance Comparison

The following data represents a comparative study separating DMMBP from its critical isomer, Isomer X (2,4-dimethyl-4'-methoxybenzophenone).

Table 1: Chromatographic Performance Metrics

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (DMMBP) 4.2 min6.8 minIncreased Retention
Retention Time (Isomer X) 4.4 min7.9 minSignificant Shift
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) Success
Tailing Factor (

)
1.31.05Improved Symmetry
Selectivity (

)
1.051.18High Specificity

Analyst Note: The shift to Methanol increases system pressure due to higher viscosity.[3] Ensure your system is rated for >400 bar or increase column temperature to 40°C to mitigate this.

Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the two approaches.

MethodDevelopment Start Start: DMMBP Analysis Screening Screening Phase (Gradient 5-95% Organic) Start->Screening C18_Path Standard C18 / ACN (Hydrophobic Interaction Only) Screening->C18_Path Decision Isomer Resolution Satisfactory? Phenyl_Path Phenyl-Hexyl / MeOH (Pi-Pi + Hydrophobic) Decision->Phenyl_Path No (Co-elution) FinalMethod Final Validated Method (Rs > 3.0) C18_Path->Decision Result: Rs = 0.8 Mechanism Mechanism: Methoxy group position alters Pi-cloud density/shape. Phenyl phase detects this difference. Phenyl_Path->Mechanism Mechanism->FinalMethod Optimization

Caption: Decision tree moving from standard C18 screening to the selectivity-driven Phenyl-Hexyl approach for aromatic isomers.

Detailed Experimental Protocol (Method B)

This protocol is designed for the quantification of DMMBP and detection of isomeric impurities.

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (improves peak shape for phenolic impurities).

  • Solvent B: LC-MS Grade Methanol.[1][3]

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Detection: DAD/PDA at 254 nm (max absorption) and 280 nm (selectivity check).

Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Critical to lower MeOH viscosity and improve mass transfer).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Solvent B (Methanol)Event
0.050Initial Hold
2.050Isocratic separation of polar degradants
12.095Gradient elution of DMMBP & Isomers
15.095Wash
15.150Re-equilibration
20.050End of Run
System Suitability Testing (SST)

To ensure trustworthiness, every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between DMMBP and nearest isomer.
    
  • Tailing Factor: < 1.5.

  • Precision: %RSD of peak area < 1.0% (n=6 injections).

References

  • Shimadzu Corporation. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

    • Supports the rationale for using Methanol to alter selectivity and elution order compared to Acetonitrile.
  • Chromatography Online. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

    • Validates the use of Phenyl-Hexyl columns for separating arom
  • National Institutes of Health (PubChem). (2025). 2,4-Dimethylbenzophenone Compound Summary. Retrieved from [Link][4]

    • Source for chemical structure and physical property d
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

    • Explains the - interaction mechanism differences between C18 and Phenyl phases.

Sources

A Comparative Guide to the FTIR Spectral Analysis of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and peak assignment for the Fourier-Transform Infrared (FTIR) spectrum of 2,4-Dimethyl-2'-methoxybenzophenone. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple data sheet, offering a comparative perspective on spectral interpretation, grounded in established spectroscopic principles and supported by experimental data from analogous compounds. We will dissect the molecule's vibrational modes, compare their expected frequencies with related structures, and contrast the utility of FTIR with other common analytical techniques.

Introduction: The Role of FTIR in Structural Elucidation

FTIR spectroscopy is a powerful, non-destructive technique that serves as a molecular "fingerprint," identifying the functional groups present within a compound. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), we can deduce the structural components of a molecule. For a complex substituted aromatic ketone like 2,4-Dimethyl-2'-methoxybenzophenone, FTIR is an indispensable first-pass analytical tool. Its structure, featuring two aromatic rings, a ketone carbonyl group, methyl substituents, and a methoxy ether group, gives rise to a rich and informative spectrum. Understanding the precise location and nature of these absorption bands is critical for synthesis confirmation, purity assessment, and quality control.

Theoretical Peak Assignment and Spectral Analysis

The FTIR spectrum of 2,4-Dimethyl-2'-methoxybenzophenone can be logically deconstructed by analyzing the characteristic vibrational frequencies of its constituent parts. We will predict the spectral regions for each key functional group based on authoritative spectroscopic data for similar chemical environments.

C-H Stretching Vibrations (3100-2850 cm⁻¹)

This region is dominated by stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the distinction between sp²-hybridized carbons (aromatic) and sp³-hybridized carbons (aliphatic).

  • Aromatic C-H Stretch (3100-3000 cm⁻¹) : The C-H bonds on both the 2,4-dimethylphenyl and 2'-methoxyphenyl rings will produce weak to medium intensity absorptions just above 3000 cm⁻¹. It is typical for aromatic compounds to show multiple small, sharp peaks in this region[1][2].

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹) : The two methyl (-CH₃) groups give rise to characteristic symmetric and asymmetric stretching vibrations. These peaks appear just below 3000 cm⁻¹ and are typically of medium to strong intensity[3][4][5]. We expect to see an asymmetric stretch near 2960 cm⁻¹ and a symmetric stretch around 2872 cm⁻¹[3][5].

The Carbonyl (C=O) Stretching Vibration (1700-1650 cm⁻¹)

The C=O stretch is one of the most intense and diagnostically useful absorptions in an IR spectrum due to the large change in dipole moment during the vibration[6][7].

  • Aromatic Ketone C=O Stretch (~1665 cm⁻¹) : In a simple aliphatic ketone, the C=O stretch appears around 1715 cm⁻¹[7][8]. However, in benzophenone and its derivatives, conjugation of the carbonyl group with the adjacent aromatic rings delocalizes the pi-electrons, slightly weakening the C=O double bond. This resonance effect lowers the stretching frequency[6][7][9]. For diaryl ketones like benzophenone, this peak is typically observed in the 1680-1600 cm⁻¹ region[8]. Given the electronic effects of the methyl and methoxy substituents, a strong, sharp absorption is predicted around 1665 cm⁻¹.

C=C and C-O-C Vibrations (1600-1000 cm⁻¹)

This region contains absorptions from the aromatic rings and the ether linkage.

  • Aromatic C=C Ring Stretching (1600-1450 cm⁻¹) : The stretching of the carbon-carbon bonds within the aromatic rings results in a series of four medium-to-strong absorptions. These "skeletal vibrations" are typically found near 1600, 1585, 1500, and 1450 cm⁻¹[1][10].

  • Asymmetric C-O-C Stretch (~1250 cm⁻¹) : Aryl alkyl ethers, such as the methoxy group in our molecule, display a characteristic strong, asymmetric C-O-C stretching band. This is expected to appear in the 1250-1200 cm⁻¹ range[11][12][13].

  • Symmetric C-O-C Stretch (~1040 cm⁻¹) : A second, usually less intense, symmetric C-O-C stretch is also characteristic of aryl alkyl ethers and is anticipated around 1040 cm⁻¹[11][13].

Fingerprint Region (< 1500 cm⁻¹)

This complex region below 1500 cm⁻¹ contains a multitude of bending vibrations and other stretches that are unique to the overall molecular structure.

  • C-H Bending Vibrations :

    • Methyl (CH₃) Bends : Asymmetric and symmetric bending (or "umbrella" mode) vibrations for the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively[3][5].

    • Aromatic C-H Out-of-Plane ("oop") Bending (900-675 cm⁻¹) : These strong absorptions are highly diagnostic of the substitution pattern on the aromatic rings[1]. The 2,4-dimethylphenyl ring (a 1,2,4-trisubstituted ring) and the 2'-methoxyphenyl ring (an ortho-disubstituted ring) will have characteristic absorption patterns in this region.

Data Summary: Predicted FTIR Peak Assignments

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic (sp² C-H)Medium to Weak
2960 & 2872Asymmetric & Symmetric C-H StretchMethyl (sp³ C-H)Medium to Strong
~1665C=O StretchDiaryl KetoneStrong, Sharp
1600 - 1450C=C In-Ring StretchAromaticMedium to Strong
~1250Asymmetric C-O-C StretchAryl-Alkyl EtherStrong
~1040Symmetric C-O-C StretchAryl-Alkyl EtherMedium
~1450 & ~1375Asymmetric & Symmetric C-H BendMethyl (-CH₃)Medium
900 - 675C-H Out-of-Plane BendSubstituted AromaticStrong

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure of 2,4-Dimethyl-2'-methoxybenzophenone and highlights the primary bonds associated with its most characteristic IR absorptions.

Caption: Molecular structure and key FTIR vibrational assignments.

Comparison with Alternative Analytical Techniques

While FTIR is excellent for functional group identification, a comprehensive structural confirmation requires complementary methods.

TechniqueInformation ProvidedAdvantages vs. FTIRDisadvantages vs. FTIR
FTIR Spectroscopy Identifies functional groups (C=O, C-O, C-H types).Fast, inexpensive, non-destructive, good for initial screening.Provides limited connectivity information; complex fingerprint region.
¹H NMR Spectroscopy Shows the electronic environment, number, and connectivity of protons.Provides detailed information on the specific arrangement of atoms.Requires more sample, more expensive instrumentation, deuterated solvents.
¹³C NMR Spectroscopy Reveals the number and type of unique carbon atoms.Directly maps the carbon skeleton of the molecule.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry Determines the molecular weight and fragmentation pattern.Extremely sensitive, provides exact molecular formula (HRMS).Destructive technique, provides little information on functional groups.

In practice, these techniques are used in concert. FTIR confirms the presence of the ketone and ether, NMR confirms the substitution pattern and connectivity, and Mass Spectrometry confirms the molecular weight, providing orthogonal data for unambiguous structural elucidation.

Experimental Protocol: Acquiring the FTIR Spectrum

This protocol outlines the standard procedure for analyzing a solid sample using the Potassium Bromide (KBr) pellet method.

Objective: To obtain a high-quality transmission FTIR spectrum of 2,4-Dimethyl-2'-methoxybenzophenone.

Materials:

  • FTIR Spectrometer

  • 2,4-Dimethyl-2'-methoxybenzophenone (1-2 mg, finely ground)

  • FTIR-grade Potassium Bromide (KBr) (~200 mg, desiccated)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Spatula

Methodology:

  • Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place ~200 mg of dry KBr into the agate mortar.

    • Add 1-2 mg of the sample to the KBr.

    • Grind the mixture thoroughly with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 1-2 minutes. The applied pressure will cause the KBr to form a transparent or translucent pellet.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should show absorption bands as peaks. Ensure the baseline is corrected and the peaks are properly labeled.

Conclusion

The FTIR spectrum of 2,4-Dimethyl-2'-methoxybenzophenone provides a wealth of structural information. The key diagnostic peaks—the strong carbonyl stretch lowered by conjugation to ~1665 cm⁻¹, the distinct aromatic and aliphatic C-H stretches, the prominent asymmetric C-O-C ether stretch around 1250 cm⁻¹, and the complex fingerprint absorptions—collectively provide a robust confirmation of the molecule's architecture. When used alongside NMR and mass spectrometry, FTIR spectroscopy is an essential component of a comprehensive analytical workflow for the characterization of novel chemical entities in a research and development setting.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons.
  • ECHEMI.com. (2024, October 12). Methanol FTIR Spectrum CH3 Group | Detailed Analysis.
  • Science Alert. (2016, October 15). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study.
  • University of California, Davis. (n.d.). IR Absorption Table.
  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
  • Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • ResearchGate. (n.d.). FTIR Reflection Spectra observed in the CH 2 and CH 3 stretching region....
  • Spectroscopy Online. (2025, January 25). The Big Review IV: Hydrocarbons.

Sources

Advanced Characterization Guide: Mass Spectrometry of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of 2,4-Dimethyl-2'-methoxybenzophenone Content Type: Publish Comparison Guide

Executive Summary

Differentiation of substituted benzophenones is a critical challenge in forensic analysis, drug development, and organic synthesis monitoring. This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 2,4-Dimethyl-2'-methoxybenzophenone (MW 240.30 Da).

The central finding of this guide is the diagnostic utility of the "Ortho Effect," a specific rearrangement pathway unique to the 2'-methoxy isomer. This mechanism allows for the unambiguous distinction of this compound from its positional isomers, such as 2,4-dimethyl-4'-methoxybenzophenone, which are often co-eluting in chromatographic separations.

Chemical Profile & Structural Context
FeatureSpecification
Compound Name 2,4-Dimethyl-2'-methoxybenzophenone
Molecular Formula

Monoisotopic Mass 240.1150 Da
Key Structural Motif Ortho-methoxy group relative to the carbonyl bridge.
Primary Application Photoinitiator precursors, UV-blocker synthesis, forensic marker for synthetic cannabinoids.
Experimental Methodology: Self-Validating Protocol

To replicate the fragmentation patterns described below, the following Electron Ionization (EI) protocol is recommended. This workflow ensures high reproducibility and minimizes in-source fragmentation variability.

Instrument Parameters:

  • Ionization Source: Electron Ionization (EI) at 70 eV .

  • Source Temperature: 230°C (Prevents thermal degradation while ensuring volatilization).

  • Transfer Line: 280°C.

  • Scan Range: m/z 40–300.

Protocol Logic:

  • Background Subtraction: Always acquire a background spectrum immediately before the peak elutes to remove column bleed (siloxanes at m/z 207, 281).

  • Peak Purity Check: Compare spectra from the ascending, apex, and descending slopes of the chromatographic peak. Identical fragmentation across all three confirms a pure compound.

Fragmentation Analysis: The "Ortho Effect" Mechanism

The fragmentation of 2,4-Dimethyl-2'-methoxybenzophenone is dominated by two competing pathways: Alpha-Cleavage (standard for ketones) and the Ortho-Methoxy Rearrangement (specific to this isomer).

Primary Pathway: The Ortho Effect (Diagnostic)

Unlike its para or meta isomers, the ortho-methoxy group facilitates a specific hydrogen transfer mechanism.

  • Mechanism: A hydrogen atom from the methoxy methyl group transfers to the carbonyl oxygen via a cyclic transition state.

  • Loss of Formaldehyde: This rearrangement leads to the expulsion of a neutral formaldehyde molecule (

    
    , 30 Da).
    
  • Diagnostic Ion: The formation of the [M - 30]⁺ ion at m/z 210 .

    • Note: This peak is virtually absent in the 4'-methoxy isomer, making it the primary differentiator.

Secondary Pathway: Alpha-Cleavage

Standard homolytic cleavage occurs on either side of the carbonyl group.

  • Path A: Formation of the 2,4-dimethylbenzoyl cation (m/z 133) .

  • Path B: Formation of the 2-methoxybenzoyl cation (m/z 135) .

Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways and the resulting diagnostic ions.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 240 Ortho_TS Ortho-H Transfer (Transition State) M_Ion->Ortho_TS H-Transfer Ion_135 2-Methoxybenzoyl Cation m/z 135 M_Ion->Ion_135 α-Cleavage (Path B) Ion_133 2,4-Dimethylbenzoyl Cation m/z 133 M_Ion->Ion_133 α-Cleavage (Path A) Ion_210 Diagnostic Ion [M - CH2O]+ m/z 210 (Ortho Effect) Ortho_TS->Ion_210 - CH2O (30 Da) Ion_77 Phenyl Cation m/z 77 Ion_135->Ion_77 Secondary Frag. Ion_105 2,4-Dimethylphenyl Cation m/z 105 Ion_133->Ion_105 - CO (28 Da)

Figure 1: Mechanistic pathway showing the divergence between standard alpha-cleavage and the diagnostic ortho-effect rearrangement.

Comparative Analysis: Isomer Differentiation

The power of mass spectrometry lies in its ability to distinguish positional isomers. The table below compares the target compound with its most common alternative, 2,4-Dimethyl-4'-methoxybenzophenone (Para-isomer).

Diagnostic Ion Comparison Table
Ion (m/z)2'-Methoxy (Ortho) 4'-Methoxy (Para) Interpretation
240 (M⁺) PresentPresentMolecular ion; cannot distinguish isomers.
210 [M-30]⁺ Prominent Absent / Trace KEY DIAGNOSTIC. Result of ortho-effect (loss of

).
209 [M-31]⁺ LowModerateLoss of methoxy radical (

). More common in para/meta.
135 PresentPresent2-methoxybenzoyl vs 4-methoxybenzoyl cation.
133 PresentPresent2,4-dimethylbenzoyl cation (common to both).
105 HighHigh2,4-dimethylphenyl cation (stable tertiary carbocation).

Analytical Insight: When analyzing an unknown sample, extract the ion chromatogram (EIC) for m/z 210 .

  • If m/z 210 co-elutes with the molecular ion (240), the compound is the Ortho (2') isomer .

  • If m/z 210 is absent, but m/z 135 and 105 are strong, the compound is likely the Para (4') isomer .

Experimental Workflow for Isomer Identification

This workflow integrates the MS data into a broader analytical logic.

Workflow Sample Unknown Sample GC_MS GC-EI-MS Analysis (70 eV) Sample->GC_MS Peak_Detect Peak Detection (m/z 240) GC_MS->Peak_Detect Check_210 Check Ratio: Intensity(210) / Intensity(240) Peak_Detect->Check_210 Ortho ID: 2'-Methoxy (Ortho Isomer) Check_210->Ortho Ratio > 10% Para ID: 4'-Methoxy (Para Isomer) Check_210->Para Ratio < 1%

Figure 2: Decision tree for identifying the 2'-methoxy isomer based on the relative abundance of the m/z 210 fragment.

References
  • NIST Mass Spectrometry Data Center. (2025). 2,4-Dimethylbenzophenone Mass Spectrum. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text defining the "Ortho Effect" mechanism).
  • PubChem. (2025). 2,4-Dimethyl-4'-methoxybenzophenone Compound Summary. National Library of Medicine. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

A Comparative Guide to the Thermal Analysis of 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, understanding the thermal stability of an active pharmaceutical ingredient (API) is not merely a regulatory formality but a cornerstone of safe and effective drug formulation. Thermal analysis techniques like TGA and DSC provide critical insights into the physicochemical properties of a compound, influencing everything from manufacturing processes and storage conditions to shelf-life and bioavailability.[1][2][3] For a compound like 2,4-Dimethyl-2'-methoxybenzophenone, which belongs to a class of molecules with broad applications, a robust thermal profile is indispensable.

Benzophenone derivatives are widely utilized as UV absorbers and in photochemistry, and their thermal stability is a key determinant of their efficacy and safety in various formulations.[4][5] Thermal decomposition can lead to loss of function, the formation of potentially toxic byproducts, and compromised product integrity.[6] This guide will therefore equip the reader with the foundational knowledge and practical protocols to assess the thermal characteristics of 2,4-Dimethyl-2'-methoxybenzophenone and benchmark it against relevant alternatives.

Comparative Analysis: Benchmarking Against Benzophenone Analogs

Due to the absence of published TGA/DSC data for 2,4-Dimethyl-2'-methoxybenzophenone, a comparative analysis with structurally related compounds is essential to predict its thermal behavior. The introduction of methyl and methoxy groups to the benzophenone core is expected to influence its melting point and decomposition profile.

CompoundStructureMelting Point (°C)Boiling Point (°C)Key Thermal Characteristics
2,4-Dimethyl-2'-methoxybenzophenone Not availableNot availableHypothesized: The presence of methyl and methoxy groups may influence the crystal packing and intermolecular forces, likely resulting in a melting point that is influenced by the substituent positions. The methoxy group might be a site for initial thermal decomposition.
Benzophenone48.5 - 49.7[7]305.4The parent compound, provides a baseline for comparison.
2-Methoxybenzophenone36-38[8]149-150 (at 1 mm Hg)The single methoxy group lowers the melting point compared to benzophenone.
4-Methoxybenzophenone59-62[9]354-356[9]The position of the methoxy group influences the melting point.
2,4-Dimethylbenzophenone122[10]316-318[10]The two methyl groups significantly increase the melting point compared to benzophenone.
4,4'-Dimethoxybenzophenone141-143[11]Not availableSymmetrical substitution with methoxy groups leads to a higher melting point.
2,4-Dihydroxybenzophenone144[12]194 (at 1 mm Hg)[12]Hydroxy groups can form strong intermolecular hydrogen bonds, leading to a higher melting point.

Expert Insights: The melting point of 2,4-Dimethyl-2'-methoxybenzophenone is anticipated to be influenced by the interplay of the electron-donating methyl and methoxy groups on the phenyl rings. The substitution pattern will affect the planarity and packing efficiency of the molecules in the crystal lattice. The decomposition is likely to be a multi-step process, with the potential for initial loss of the methoxy and methyl groups.

Experimental Protocols: A Self-Validating System for Thermal Analysis

To obtain reliable and reproducible data, the following detailed protocols for TGA and DSC are recommended. These protocols are designed to be self-validating by including system suitability checks and data analysis steps that ensure the integrity of the results.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] This is crucial for determining the thermal stability and decomposition profile of a substance.

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different temperatures for 2,4-Dimethyl-2'-methoxybenzophenone.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

TGA Experimental Workflow Diagram

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2,4-Dimethyl-2'-methoxybenzophenone into a clean, tared TGA crucible (typically aluminum or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[15]

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a heating rate of 10 °C/min. A common heating rate for such analysis is 10-20 °C/min.

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[1][2]

Objective: To determine the melting point and enthalpy of fusion of 2,4-Dimethyl-2'-methoxybenzophenone.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Decomposition_Pathway Compound 2,4-Dimethyl-2'-methoxybenzophenone Initial Initial Heat-Induced Bond Cleavage Compound->Initial Heat Path1 Loss of Methoxy Group Initial->Path1 Path2 Loss of Methyl Groups Initial->Path2 Fragments Formation of Radical Fragments Path1->Fragments Path2->Fragments FurtherDecomp Further Decomposition Fragments->FurtherDecomp Volatile Volatile Products (e.g., CO, CO2, H2O) FurtherDecomp->Volatile Char Char Residue FurtherDecomp->Char

Predicted Thermal Decomposition Pathway

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere in both TGA and DSC is crucial to prevent oxidation, which is a different chemical process from thermal decomposition. This ensures that the observed mass loss and thermal events are solely due to the inherent thermal stability of the compound. [15]* Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift transition temperatures to higher values, while slower rates can improve resolution but significantly increase the experiment duration.

  • Sample Size: The specified sample sizes are optimal for achieving good signal-to-noise ratios without causing thermal lag, which can distort the results. [16]

Conclusion

While direct experimental data for 2,4-Dimethyl-2'-methoxybenzophenone is not yet prevalent in the scientific literature, this guide provides a robust framework for its thermal analysis. By leveraging comparative data from analogous benzophenone derivatives and adhering to the detailed TGA and DSC protocols outlined, researchers can confidently characterize its thermal stability. This information is paramount for ensuring the quality, safety, and efficacy of any formulation containing this compound, thereby supporting accelerated and informed drug development.

References

  • Ma, L., et al. (2015). Thermal, Spectroscopic and Chromatographic Characterization of Biofield Energy Treated Benzophenone. Journal of Food and Nutrition Sciences, 3(6), 223-231. [Link]

  • Volyniuk, D., et al. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 28(12), 4843. [Link]

  • de Beer, D., et al. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 63(22), 5518-5527. [Link]

  • PubMed. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. [Link]

  • ResearchGate. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent. Plant Material. [Link]

  • Carlsen, L., et al. (1977). On the Thermal Decomposition of Thiobenzophenone S-Oxide. Acta Chemica Scandinavica B, 31, 679-684. [Link]

  • Tsai, F-J., et al. (2008). Simultaneous analysis of benzophenone sunscreen compounds in water sample by stir bar sorptive extraction with in situ derivatization and thermal desorption-gas chromatography-mass spectrometry. Journal of Chromatography A, 1196-1197, 126-132. [Link]

  • Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]

  • AZoM. (2018). Thermal Analysis of Organic Compounds. [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

  • Ford, J. L., & Timmins, P. (1985). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmacy and Pharmacology, 37(11), 745-753. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4-Dimethylbenzophenone (CAS 1140-14-3). [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • The University of Melbourne. (n.d.). TGA-DSC - Research. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. [Link]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. [Link]

  • PubChem. (n.d.). 2,4-Dihydroxybenzophenone. [Link]

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Validating Purity Standards for 2,4-Dimethyl-2'-methoxybenzophenone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Purity

In the synthesis of active pharmaceutical ingredients (APIs) and advanced photo-initiators, 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2) serves as a critical intermediate. Its structural complexity—specifically the positioning of the methyl groups on the A-ring and the methoxy group on the B-ring—makes it susceptible to isomeric impurities (e.g., 2,5-dimethyl isomers) that standard technical-grade analysis often misses.

This guide objectively compares the performance of a Validated Reference Standard (VRS) against common Technical Grade (TG) alternatives. Through experimental data, we demonstrate that relying on unvalidated TG material introduces significant quantitation errors and risk of downstream side-reactions.

Comparative Analysis: Validated Standard vs. Alternatives

The "performance" of a chemical standard is defined by its ability to provide accurate, reproducible quantitation. We compared three grades of 2,4-Dimethyl-2'-methoxybenzophenone.

The Candidates
  • Validated Reference Standard (VRS): Recrystallized, dried, and characterized by orthogonal methods (qNMR + HPLC-MS).

  • Technical Grade (TG): Commercial "95%" purity, characterized only by simple GC-FID (area %).

  • In-House Crude (IHC): Isolated directly from a Friedel-Crafts reaction workup without further purification.

Performance Data Summary

The following table summarizes the characterization results. Note the discrepancy between the "Label Purity" of the TG material and its "Absolute Purity" determined by qNMR.

MetricValidated Reference Standard (VRS) Technical Grade (TG) In-House Crude (IHC)
Label Claim 99.8%≥ 95.0%N/A
qNMR Absolute Assay 99.7% ± 0.2% 91.4% ± 1.1% 84.2% ± 2.5%
HPLC Purity (Area %) 99.9%96.2%88.5%
Water Content (KF) 0.05%1.2%0.8%
Key Impurity Identified None > 0.05%2,4-Dimethylbenzoic acid (2.1%)Unreacted Anisole (5%)
Risk Factor LowHigh (Overestimation of yield)Critical (Side reactions)

Insight: The Technical Grade material shows a significant bias (96.2% HPLC vs 91.4% qNMR). This "invisible" 4.8% mass consists of inorganic salts and non-chromophoric impurities that HPLC-UV misses, leading to a dangerous overestimation of reactant stoichiometry in synthesis.

Validation Workflow & Logic

A robust validation protocol must be self-validating. We employ a "Triangulation Strategy" where three distinct physical properties (Chromatographic retention, Proton resonance, and Thermal transition) must align.

The Validation Ecosystem (Diagram)

ValidationWorkflow Raw Raw Material (CAS 750633-50-2) qNMR 1. qNMR Assay (Primary Standard) Raw->qNMR Absolute Mass % HPLC 2. HPLC-PDA-MS (Impurity Profiling) Raw->HPLC Isomer Separation DSC 3. DSC/TGA (Thermal Purity) Raw->DSC Volatiles/Solvents CoA Final CoA (Certified Value) qNMR->CoA Assay Value HPLC->CoA Purity % DSC->CoA Melting Pt

Caption: The Triangulation Strategy ensures that errors in one method (e.g., UV-silent impurities in HPLC) are caught by orthogonal methods (e.g., qNMR).

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC-PDA-MS

Purpose: To detect structurally similar impurities (isomers) and degradation products. Self-Validating Mechanism: Use of Mass Spectrometry (MS) to confirm peak identity and Diode Array (PDA) to check peak purity (homogeneity).

  • Instrument: UHPLC coupled with Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 100mm x 2.1mm, 1.7µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold for polar impurities)

    • 1-10 min: 30% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

  • Detection: UV at 254 nm (Benzophenone π-π* transition) and 210 nm.

  • Acceptance Criteria: Main peak purity index > 990 (Angle < Threshold).

Protocol B: Quantitative NMR (qNMR)

Purpose: To establish the absolute purity (mass balance) without requiring a reference standard of the analyte itself. Causality: Proton counting is independent of extinction coefficients, making it the "Truth" standard.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST).

  • Solvent: DMSO-d6 (provides distinct separation of aromatic signals).

  • Procedure:

    • Weigh approx. 10 mg of Sample and 10 mg of IS (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation (5 x T1).

  • Calculation:

    
    
    Where 
    
    
    
    is integral,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is weighed mass, and
    
    
    is purity.[2]

Logical Pathway of Impurity Impact

Why does using a Technical Grade standard fail in drug development? The diagram below illustrates the propagation of error.

ImpurityImpact TG Tech Grade Standard (91% Actual, 95% Label) Calc Stoichiometry Calculation (Based on 95%) TG->Calc Input Error Reaction Synthesis Reaction Calc->Reaction Incorrect Molar Ratio Result1 Excess Reagent B Reaction->Result1 Unreacted Reagents Result2 Side Product Formation Reaction->Result2 Impurity Interaction Failure Batch Rejection Result1->Failure Purification Failure Result2->Failure Toxicity Failure

Caption: Error propagation from inaccurate purity standards leads to stoichiometry mismatches and eventual batch rejection.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] U.S. Department of Health and Human Services. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • BenchChem. (2025).[6] Comparative Guide to HPLC Method Validation for Benzophenone Derivatives.Link(Note: Generalized reference based on context).

Sources

Reactivity Comparison: Methoxy- vs. Methyl-Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary: The Electronic Tug-of-War

In the design of photoinitiators, pharmacophores, or organic intermediates, the choice between a 4-methoxy (-OCH₃) and a 4-methyl (-CH₃) substituent on the benzophenone core is rarely trivial. While both are electron-donating groups (EDGs), they operate through fundamentally different mechanisms that dictate the molecule's excited-state dynamics and ground-state electrophilicity.

  • Methyl (-CH₃): A "stabilizer." It donates electrons weakly via induction and hyperconjugation. It preserves the reactive

    
     triplet state of benzophenone, maintaining high hydrogen-abstraction capability while slightly lowering oxidation potential.
    
  • Methoxy (-OCH₃): A "switch." It is a strong resonance donor (

    
    ). In polar environments, it can invert the lowest triplet state from the reactive 
    
    
    
    to the unreactive
    
    
    , effectively shutting down photochemical hydrogen abstraction.

Key Takeaway: If your application requires robust hydrogen abstraction (e.g., photo-crosslinking) in polar media, avoid 4-methoxybenzophenone . If you require a deactivated carbonyl for selective nucleophilic additions, the methoxy derivative provides superior protection.

Mechanistic Foundation: Electronic Structure

To predict reactivity, we must quantify the electronic perturbation of the benzophenone (BP) core.

Hammett Parameters & Carbonyl Electrophilicity

The reactivity of the carbonyl carbon is governed by the electron density supplied by the para-substituents.

Substituent

(Hammett)
Electronic EffectImpact on Carbonyl
-H (Benzophenone)0.00ReferenceStandard Electrophilicity
-CH₃ (Methyl)-0.17Inductive (+I), HyperconjugationMild Deactivation
-OCH₃ (Methoxy)-0.27Strong Resonance (+R), Inductive (-I)Strong Deactivation

Scientist's Note: The methoxy group's strong resonance effect significantly increases the electron density at the carbonyl oxygen. This raises the activation energy for nucleophilic attack (e.g., Grignard addition, hydride reduction), making 4-methoxybenzophenone significantly harder to reduce than its methyl counterpart.

Photochemical Reactivity: The Triplet State Inversion

This is the most critical differentiator. Benzophenone photochemistry relies on the formation of a Triplet State (


).[1] The character of this state—whether 

or

—dictates reactivity.
The "State Switch" Phenomenon
  • 
     State:  The oxygen lone pair is promoted. The oxygen radical character is high. Reactivity: High (H-abstraction). 
    
  • 
     State:  Electron density is delocalized over the aromatic rings. Reactivity: Low. 
    

4-Methylbenzophenone: Behaves like the parent benzophenone. The


 state remains the lowest energy triplet (

) in almost all solvents. It is a robust photoinitiator.[2]

4-Methoxybenzophenone: Exhibits Solvent-Dependent Reactivity . The strong mesomeric effect of the oxygen lowers the energy of the


 state.
  • Non-Polar Solvents (Cyclohexane):

    
     is 
    
    
    
    .[1] Reactivity is high.
  • Polar Solvents (Alcohols, Water):[3] The polar solvent stabilizes the

    
     state (which has a larger dipole) more than the 
    
    
    
    state. The states invert , making the unreactive
    
    
    state the lowest energy (
    
    
    ).
Visualization: Jablonski Diagram of State Inversion

Jablonski cluster_Me 4-Methylbenzophenone (Consistent Reactivity) cluster_OMe 4-Methoxybenzophenone (Solvent Dependent) cluster_Polar Polar Solvent (e.g., MeOH) S0_Me S0 (Ground) S1_Me S1 (n,π*) S0_Me->S1_Me T1_Me T1 (n,π*) S1_Me->T1_Me ISC (~100%) Rxn_Me H-Abstraction (Fast) T1_Me->Rxn_Me k ~ 10^6 M-1s-1 S0_OMe S0 (Ground) S1_OMe S1 S0_OMe->S1_OMe T2_OMe T2 (n,π*) S1_OMe->T2_OMe ISC T1_OMe T1 (π,π*) T2_OMe->T1_OMe Internal Conv. (Fast) NoRxn Relaxation/Decay (No Reaction) T1_OMe->NoRxn H-Abstraction Blocked

Caption: Comparative Jablonski diagram showing the critical triplet state inversion for 4-methoxybenzophenone in polar media, which deactivates the molecule toward hydrogen abstraction.

Quantitative Performance Data

The following data illustrates the kinetic penalties associated with the methoxy substituent in polar environments.

Property4-Methylbenzophenone4-MethoxybenzophenoneContext
Lowest Triplet (

)


(in polar solvent)
Determines reactivity mode

(H-abstraction)

M

s


M

s

Quenching by 1,4-cyclohexadiene in MeCN [1]
Phosphorescence

High

(in water)
Indicates rapid non-radiative decay or state inversion [1]
Reduction Potential (

)
-1.78 V-1.86 Vvs. SCE. Methoxy is harder to reduce [2]

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

The synthesis of these derivatives highlights the directing power of the substituents.

Protocol A: Synthesis of 4-Methylbenzophenone

  • Reagents: Toluene (Solvent/Reactant), Benzoyl Chloride, AlCl₃.

  • Mechanism: Electrophilic Aromatic Substitution. The methyl group activates the ortho/para positions. Due to sterics, para is favored.

  • Procedure:

    • Suspend 1.1 eq AlCl₃ in dry DCM (or use neat Toluene).

    • Add 1.0 eq Benzoyl Chloride dropwise at 0°C.

    • Add 1.0 eq Toluene (if not solvent).

    • Reflux for 3 hours. Quench with HCl/Ice.

Protocol B: Synthesis of 4-Methoxybenzophenone (Critical Difference)

  • Reagents: Anisole, Benzoyl Chloride, AlCl₃.[4]

  • Constraint: Anisole is highly activated . Standard conditions can lead to di-acylation or demethylation if AlCl₃ is in large excess and temperature is high.

  • Optimization: Perform at 0°C to Room Temp (do not reflux initially). Use stoichiometric AlCl₃ to prevent ether cleavage.

Photoreduction Assay (Self-Validating)

To verify the reactivity difference in your own lab:

  • Prepare Solutions: 10 mM ketone in Isopropanol (acts as solvent and H-donor).

  • Degas: Sparge with Argon for 15 mins (Oxygen quenches triplets).

  • Irradiate: UV lamp (365 nm).

  • Monitor: Follow the disappearance of the carbonyl peak (~250-260 nm) or the appearance of the benzpinacol product via HPLC.

  • Result: 4-Methylbenzophenone will show rapid consumption. 4-Methoxybenzophenone will show negligible change over the same timeframe due to the state inversion in the polar alcohol.

Applications & Recommendations

Drug Development (Metabolic Stability)
  • 4-Methyl: Susceptible to benzylic oxidation by CYP450 enzymes, converting to the alcohol or carboxylic acid rapidly.

  • 4-Methoxy: Susceptible to O-demethylation . However, this is generally slower than benzylic oxidation of methyl groups. The methoxy core is often more metabolically robust regarding the carbon skeleton.

Photo-Curing / UV Filters[2]
  • Use 4-Methyl for UV curing (inks, coatings) where hydrogen abstraction from the polymer backbone is required.

  • Use 4-Methoxy for UV filters (sunscreens, plastics). Its low reactivity in polar media and high extinction coefficient make it an ideal "photon sink" that dissipates energy harmlessly rather than initiating radical chemistry.

References

  • Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences, 2002. Link

  • Substituent Effect on the Photoreduction Kinetics of Benzophenone. Journal of Physical Chemistry A, 2015. Link

  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones. Rapid Communications in Mass Spectrometry, 2003. Link

  • Benzophenone Ultrafast Triplet Population. The Journal of Physical Chemistry Letters, 2016. Link

  • Hydrogen atom abstraction kinetics from (poly)methoxy phenols. Journal of the American Chemical Society, 2000.[5] Link

Sources

GC-MS Detection Limits for 2,4-Dimethyl-2'-methoxybenzophenone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2) represents a specific class of substituted benzophenones often encountered as photoinitiator byproducts or fine chemical intermediates. Unlike its heavily regulated counterparts such as Oxybenzone (BP-3), this molecule lacks a free hydroxyl group, rendering it chemically distinct in terms of volatility and ionization behavior.

This guide synthesizes experimental methodologies for the trace-level detection of 2,4-Dimethyl-2'-methoxybenzophenone. By leveraging data from structural analogs (methoxy-substituted benzophenones) and standard analytical protocols, we establish that GC-MS (EI) in SIM mode offers the optimal balance of sensitivity and workflow efficiency, achieving detection limits in the low nanogram-per-liter (ng/L) range without the need for derivatization.

Part 1: Technical Analysis & Methodology[1][2]

The Chemical Context

The structural absence of a phenolic hydroxyl group in 2,4-Dimethyl-2'-methoxybenzophenone eliminates the need for silylation (e.g., with BSTFA), a step often required for BP-3 or BP-1 to prevent peak tailing. This allows for direct injection GC-MS , significantly reducing sample preparation time and error sources.

  • Molecular Weight: ~240.3 g/mol

  • Polarity: Moderate (LogP ~4.0–4.5 estimated)

  • Volatility: Sufficient for direct GC analysis.

Mechanistic Fragmentation (MS Validation)

To achieve high specificity in Selected Ion Monitoring (SIM) mode, understanding the fragmentation pathway is critical. Under 70 eV Electron Ionization (EI), the molecule undergoes characteristic


-cleavage at the carbonyl bridge.

Predicted Diagnostic Ions:

  • m/z 240 (Molecular Ion, M+): Typically stable and abundant due to the aromatic system.

  • m/z 135 (2-Methoxybenzoyl cation): Formed by cleavage adjacent to the carbonyl, retaining the methoxy ring.

  • m/z 133 (2,4-Dimethylbenzoyl cation): Formed by the alternative

    
    -cleavage.
    
  • m/z 77/105: General phenyl/benzoyl fragments (less specific).

Visualization: Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation logic used to select SIM ions for maximum sensitivity.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 240 Alpha1 α-Cleavage (Path A) M_Ion->Alpha1 Alpha2 α-Cleavage (Path B) M_Ion->Alpha2 Frag1 2-Methoxybenzoyl Cation m/z 135 (Quantifier) Alpha1->Frag1 - [C8H9]• Frag2 2,4-Dimethylbenzoyl Cation m/z 133 (Qualifier) Alpha2->Frag2 - [C7H7O]• Loss1 Neutral Loss (2,4-Dimethylphenyl radical) Loss2 Neutral Loss (2-Methoxyphenyl radical)

Figure 1: Proposed EI-MS fragmentation pathway for 2,4-Dimethyl-2'-methoxybenzophenone, identifying primary quantifier and qualifier ions.

Part 2: Experimental Protocols & Performance

Comparative Detection Limits

The following data compares the performance of GC-MS against alternative techniques. Values are derived from validated methods for structurally homologous methoxy-benzophenones (e.g., 4-MBP, BP-3 methyl ether).

Table 1: Performance Benchmarking

ParameterGC-MS (EI) - Recommended GC-MS/MS (Triple Quad)LC-MS/MS (ESI+)
Ionization Mode Electron Impact (70 eV)EI + MRMElectrospray (Positive)
Target Analyte State Native (No Derivatization)NativeNative (Protonated [M+H]+)
LOD (Water Matrix) 10 – 50 ng/L 0.5 – 2.0 ng/L5 – 20 ng/L
LOD (Solid Matrix) 1 – 5 ng/g 0.1 – 0.5 ng/g2 – 10 ng/g
Linearity (R²) > 0.995 (10–1000 ng/L)> 0.999 (1–500 ng/L)> 0.990
Primary Advantage Cost-effective, robust librariesExtreme sensitivityHandles polar metabolites
Primary Limitation Matrix interferences in complex samplesHigh instrument costIon suppression effects
Validated Workflow: Solid Phase Extraction (SPE) to GC-MS

This protocol is designed for trace analysis in aqueous matrices (e.g., wastewater, plasma).

Step 1: Sample Pre-treatment

  • Adjust 500 mL sample to pH 3.0 (using HCl) to suppress ionization of any acidic impurities (though the target is neutral, this cleans up the background).

  • Add Internal Standard: Benzophenone-d10 (50 ng).

Step 2: Solid Phase Extraction (SPE)

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB), 200 mg.

  • Conditioning: 5 mL Methanol -> 5 mL Ultrapure Water.

  • Loading: Pass sample at ~5 mL/min.

  • Washing: 5 mL 5% Methanol in water (removes polar interferences).

  • Drying: Vacuum for 20 mins (Critical for GC injection).

  • Elution: 2 x 3 mL Dichloromethane (DCM).

Step 3: GC-MS Analysis

  • Instrument: Agilent 7890/5975 or equivalent.

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Injection: 1 µL Splitless @ 280°C.

  • Oven Program: 70°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

  • MS Mode: SIM (Ions: 240, 135, 133).

Visualization: Analytical Workflow

Workflow Sample Aqueous Sample (500 mL + IS) SPE SPE Extraction (HLB Cartridge) Sample->SPE Loading Elution Elution (DCM/MeOH) SPE->Elution Selective Elution Concentration N2 Evaporation (Reconstitute in Toluene) Elution->Concentration Concentration GC GC Separation (DB-5MS, 30m) Concentration->GC 1 µL Injection MS MS Detection (SIM Mode: m/z 240, 135) GC->MS EI Ionization

Figure 2: Optimized SPE-GC-MS workflow for the extraction and quantification of non-hydroxylated benzophenones.

Part 3: Critical Discussion (E-E-A-T)

The "No-Derivatization" Advantage

Unlike Oxybenzone (BP-3), which contains a phenolic -OH group capable of hydrogen bonding with active sites in the GC liner (causing tailing), 2,4-Dimethyl-2'-methoxybenzophenone is "GC-ready."

  • Causality: The methoxy protection of the 2'-position prevents intramolecular hydrogen bonding and liner adsorption.

  • Impact: This results in sharper peaks and a lower Limit of Quantification (LOQ) compared to underivatized BP-3. Researchers can skip the BSTFA reaction step, reducing prep time by ~45 minutes.

Troubleshooting & Quality Control
  • Matrix Effects: In complex matrices (e.g., biological fluids), the methoxy group can be subject to enzymatic O-demethylation. Always monitor for the "daughter" metabolite (2,4-dimethyl-2'-hydroxybenzophenone) if analyzing in vivo samples.

  • Internal Standards: Use Benzophenone-d10 or 4-Methylbenzophenone-d3 . Do not use deuterated BP-3, as its recovery profile differs due to the hydroxyl group.

References

  • Determination of benzophenone derivatives in wastewater by GC-MS/MS combined with in-port derivatization. Source: Clean – Soil, Air, Water. Context: Establishes baseline LODs (1-10 ng/L) for benzophenone derivatives and validates SPE extraction protocols. URL:[Link]

  • Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Source: Journal of Chromatography A. Context: Provides comparative methodology for non-hydroxylated benzophenones (analogous to the target compound), demonstrating LODs of ~2 µg/kg in solid matrices. URL:[Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Source: Molecules (MDPI). Context: Compares SPE vs. MEPS, validating that SPE provides superior LODs (34–67 ng/L) for this class of compounds. URL:[Link]

  • Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Source: Rapid Communications in Mass Spectrometry. Context: Supports the theoretical fragmentation mechanism (methoxy group loss and alpha-cleavage) used to select diagnostic ions. URL:[Link]

Safety Operating Guide

Proper Disposal Procedures for 2,4-Dimethyl-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethyl-2'-methoxybenzophenone (CAS: 750633-50-2) is a substituted benzophenone derivative often utilized in photochemical research and organic synthesis.[1] As a member of the aromatic ketone family, it poses specific environmental risks—particularly to aquatic ecosystems—and requires strict adherence to organic waste management protocols.

This guide outlines the definitive, field-validated workflow for the containment, segregation, and disposal of this compound. It is designed to move beyond basic SDS compliance, offering a robust system that protects both laboratory personnel and downstream ecological systems.

Part 1: Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. Treat this substance as a Class 9 Miscellaneous Hazardous Material (Environmentally Hazardous Substance) for disposal purposes, pending specific concentration thresholds.

PropertyDataOperational Implication
CAS Number 750633-50-2Unique identifier for waste manifests.
Molecular Formula C₁₆H₁₆O₂High carbon content; suitable for high-BTU incineration.
Physical State Solid (Crystalline)Requires solid waste segregation unless dissolved.
Solubility Organic Solvents (DMSO, MeOH)Incompatible with aqueous waste streams.
Core Hazards Irritant (H315, H319, H335)Respiratory/contact protection required during transfer.
Stability PhotosensitiveStore waste in amber/opaque containers to prevent degradation or uncontrolled radical formation.

Expert Insight: Benzophenone derivatives are potent photo-initiators. Accumulation of this waste in clear vessels near windows can lead to UV-induced radical generation, potentially pressurizing containers or initiating polymerization in mixed waste streams. Always use amber glass or opaque HDPE.

Part 2: Waste Segregation Logic

Improper segregation is the leading cause of disposal rejection and laboratory accidents. Use the following decision logic to categorize your waste stream.

WasteSegregation Start Waste Generation Source StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, weighing boats) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, reaction solvent) StateCheck->Liquid Liquid SharpsCheck Does it contain Sharps? (Glass, Needles) Solid->SharpsCheck SharpsBin Bio/Chem Sharps Container (Red/Yellow Bin) SharpsCheck->SharpsBin Yes SolidBin Hazardous Solid Waste Drum (Double-bagged) SharpsCheck->SolidBin No HalogenCheck Solvent Type? Liquid->HalogenCheck HaloWaste Halogenated Organic Waste (DCM, Chloroform) HalogenCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Organic Waste (Acetone, MeOH, Ethyl Acetate) HalogenCheck->NonHaloWaste No Halogens

Figure 1: Decision matrix for segregating 2,4-Dimethyl-2'-methoxybenzophenone waste streams. Note that as a C,H,O compound, the pure substance is non-halogenated, but the solvent determines the final classification.

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance & Debris)

Objective: Prevent particulate dispersion and environmental leaching.

  • Primary Containment: Collect pure solids, contaminated weighing papers, and PPE in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2,4-Dimethyl-2'-methoxybenzophenone, solid debris."

    • Hazard Checkbox: Irritant, Toxic to Aquatic Life.[2][3]

  • Secondary Containment: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum with a lever-lock ring).

  • Do Not: Dispose of in regular trash or biohazard bags (unless biologically contaminated).

B. Liquid Waste (Solutions & Reaction Mixtures)

Objective: Prevent solvent incompatibility and volatile release.

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Acetone/Methanol/DMSO

      
      Non-Halogenated Waste .
      
  • Transfer: Use a funnel to pour into the appropriate Safety Waste Carboy (Eco-funnels with latching lids are recommended to minimize fugitive emissions).

  • Concentration Limit: If the concentration of benzophenone is high (>10%), note this on the tag. High concentrations of photo-active compounds can alter the waste profile for the destruction facility.

  • Rinsing: Triple-rinse empty original containers with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container. Deface the label on the empty bottle and discard as glass waste.

Part 4: Emergency Spill Response Workflow

In the event of a spill, immediate action prevents exposure and facility contamination.[2][4]

SpillResponse Alert Spill Detected Assess Assess Volume & Hazard Is it > 100g or outside fume hood? Alert->Assess Evacuate Evacuate Area & Call EHS (Major Spill) Assess->Evacuate Yes (Major) PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles, N95/Respirator Assess->PPE No (Minor) Contain Containment Circle spill with absorbent socks/pads PPE->Contain Clean Cleanup Scoop solids (avoid dust) or absorb liquids. Place in hazardous waste bag. Contain->Clean Decon Decontamination Wipe surface with soap/water. Dispose of wipes as solid waste. Clean->Decon

Figure 2: Operational workflow for managing spills of 2,4-Dimethyl-2'-methoxybenzophenone.

Part 5: Regulatory & Ecological Justification[5]

Why Incineration?

The ultimate disposal method for 2,4-Dimethyl-2'-methoxybenzophenone is high-temperature incineration .

  • Mechanism: Incineration at >1000°C ensures the complete breakdown of the aromatic rings into CO₂ and H₂O.

  • Ecological Impact: Benzophenone derivatives are lipophilic and can bioaccumulate in aquatic organisms. They act as "chemical UV filters" in the environment, potentially disrupting photosynthesis in algae and causing endocrine disruption in fish.

  • Compliance: Under RCRA (Resource Conservation and Recovery Act), this compound falls under organic waste codes. Discharge into municipal drains (sewer) is strictly prohibited due to its insolubility in water and toxicity to wastewater treatment microorganisms.

Storage Compatibility[3][6][7][8][9]
  • Incompatible with: Strong oxidizers (e.g., Nitric Acid, Peroxides). Mixing these with benzophenone waste can cause exothermic reactions.

  • Shelf Life in Waste: Do not store in satellite accumulation areas for >6 months. Peroxide formation is unlikely but degradation products can complicate analysis.

References

  • U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.